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  • Product: Methyl 2-fluoro-3-propoxybenzoate
  • CAS: 2404733-95-3

Core Science & Biosynthesis

Foundational

Methyl 2-fluoro-3-propoxybenzoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-fluoro-3-propoxybenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-3-propoxybenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a propoxy group on the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for the design of novel compounds. This guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, and a detailed characterization workflow for Methyl 2-fluoro-3-propoxybenzoate. Due to the limited availability of experimental data for this specific compound in public databases, this document emphasizes predictive methodologies and established laboratory protocols to enable its synthesis and validation.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Methyl 2-fluoro-3-propoxybenzoate. These values are derived from the analysis of structurally similar compounds and computational models.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Appearance Colorless to light yellow liquid or low melting solidBased on similar substituted benzoates.
Boiling Point ~250-270 °C (at 760 mmHg)Estimation based on related compounds.
Melting Point Not readily predictableMay be a low-melting solid.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water.Typical for aromatic esters.
CAS Number Not found in major chemical databases.Indicates the compound is not widely commercially available.

Proposed Synthesis Pathway

A logical and efficient route to Methyl 2-fluoro-3-propoxybenzoate is the esterification of its corresponding carboxylic acid, 2-fluoro-3-propoxybenzoic acid. This precursor can be synthesized from commercially available starting materials.

Diagram of Proposed Synthesis

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification 2-fluoro-3-hydroxybenzoic_acid 2-fluoro-3-hydroxybenzoic acid reaction1 Heat 2-fluoro-3-hydroxybenzoic_acid->reaction1 propyl_bromide Propyl bromide propyl_bromide->reaction1 base Base (e.g., K₂CO₃) Solvent (e.g., DMF) base->reaction1 2-fluoro-3-propoxybenzoic_acid 2-fluoro-3-propoxybenzoic acid reaction2 Reflux 2-fluoro-3-propoxybenzoic_acid->reaction2 reaction1->2-fluoro-3-propoxybenzoic_acid methanol Methanol (excess) methanol->reaction2 acid_catalyst Acid catalyst (e.g., H₂SO₄) acid_catalyst->reaction2 target_compound Methyl 2-fluoro-3-propoxybenzoate reaction2->target_compound

Caption: Proposed two-step synthesis of Methyl 2-fluoro-3-propoxybenzoate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-fluoro-3-propoxybenzoic acid

This procedure is based on the Williamson ether synthesis, a reliable method for forming ethers.[1]

  • Reaction Setup : To a round-bottom flask, add 2-fluoro-3-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF).

  • Alkylation : To the stirred suspension, add propyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction : Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After cooling, pour the reaction mixture into water and acidify to a pH of approximately 2 with 1 M HCl to precipitate the product.

  • Isolation : Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-fluoro-3-propoxybenzoic acid.

Step 2: Synthesis of Methyl 2-fluoro-3-propoxybenzoate

This protocol utilizes the Fischer-Speier esterification method.[2]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-propoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (which also serves as the solvent).

  • Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction : Heat the mixture to a gentle reflux. The reaction time can vary from 4 to 12 hours. Monitor the reaction by TLC.

  • Work-up : Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction : Dilute the residue with ethyl acetate and wash with water. Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Methyl 2-fluoro-3-propoxybenzoate can be purified by column chromatography on silica gel.

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.[3]

¹H NMR:

  • Aromatic Protons (3H) : Expected in the range of δ 7.0-7.8 ppm. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

  • Propoxy Group (7H) :

    • -OCH₂-: A triplet around δ 4.0 ppm.

    • -CH₂-: A sextet around δ 1.8 ppm.

    • -CH₃: A triplet around δ 1.0 ppm.

  • Methyl Ester (3H) : A singlet around δ 3.9 ppm.[4]

¹³C NMR:

  • Carbonyl Carbon (C=O) : Expected around δ 165 ppm.[5][6]

  • Aromatic Carbons (6C) : Expected in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large ¹JCF coupling constant. Other carbons will show smaller, through-bond JCF couplings.[7][8]

  • Propoxy Group Carbons (3C) : -OCH₂- around δ 70 ppm, -CH₂- around δ 22 ppm, and -CH₃ around δ 10 ppm.

  • Methyl Ester Carbon (1C) : Around δ 52 ppm.[5]

¹⁹F NMR:

  • A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the ortho- and meta-substituents. Based on data for other fluorinated aromatic compounds, the chemical shift is predicted to be in the range of -110 to -140 ppm relative to CFCl₃.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14][15]

  • C=O Stretch (Ester) : A strong, sharp absorption band is expected between 1715-1730 cm⁻¹.[12]

  • C-O Stretches (Ester and Ether) : Two or more strong bands in the region of 1300-1000 cm⁻¹.[15]

  • Aromatic C=C Stretches : Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch : Weak absorption around 3030 cm⁻¹.[14]

  • Aliphatic C-H Stretches : Absorptions in the 2850-3000 cm⁻¹ region from the propoxy and methyl groups.

  • C-F Stretch : A strong band in the 1000-1300 cm⁻¹ region, which may overlap with the C-O stretches.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound.[16][17][18][19]

  • Molecular Ion (M⁺) : The expected molecular ion peak will be at m/z = 212.

  • Key Fragmentation Pathways :

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 181.

    • Loss of the methyl group (-CH₃) from the ester to give a fragment at m/z = 197.

    • Formation of the benzoyl cation (or a substituted version) is a common fragmentation pathway for benzoates, which would lead to a fragment at m/z = 153 after loss of the propoxy group.[19]

Diagram of Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound Synthesized Product NMR NMR (¹H, ¹³C, ¹⁹F) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Absorptions (C=O, C-O, C-F) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Final_Confirmation Structural Confirmation of Methyl 2-fluoro-3-propoxybenzoate NMR_Data->Final_Confirmation IR_Data->Final_Confirmation MS_Data->Final_Confirmation

Caption: Workflow for the structural confirmation of the target compound.

Safety and Handling

As Methyl 2-fluoro-3-propoxybenzoate is a novel compound, it should be handled with care, assuming it is hazardous until proven otherwise.[20]

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[21][22]

  • Engineering Controls : Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[20]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Spills : In case of a spill, absorb with an inert material and dispose of as chemical waste.

  • First Aid :

    • Skin Contact : Immediately wash with soap and water.[22]

    • Eye Contact : Flush with copious amounts of water for at least 15 minutes and seek medical attention.[23]

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[23]

    • Ingestion : Do not induce vomiting. Seek immediate medical attention.[22]

References

  • Bunn, A. G., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Bunn, A. G., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Bunn, A. G., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]

  • Attygalle, A. B., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Attygalle, A. B., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. PubMed. Available at: [Link]

  • Smith, B. C. (2018). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Scott, K. N. (1968). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. Available at: [Link]

  • Scribd. (n.d.). Methyl Benzoate Mass Spectrum Analysis. Available at: [Link]

  • Bunn, A. G., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • SmartLabs. (n.d.). Esterification. Available at: [Link]

  • ResearchGate. (n.d.). Product ion MS/MS spectra for m/z 168 (A), m/z 165 (B) and m/z 155 (C)... Available at: [Link]

  • AOBChem. (n.d.). 2-Fluoro-3-methyl-6-propoxybenzoic acid | 2624417-63-4. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Available at: [Link]

  • ResearchGate. (n.d.). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 4-(hydroxymethyl)benzoate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Rsc.org. (n.d.). Supporting Information. Available at: [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid. Available at: [Link]

  • NextSDS. (n.d.). Methyl 2-fluoro-4-propoxybenzoate — Chemical Substance Information. Available at: [Link]

  • SAFETY DATA SHEET. (n.d.). Available at: [Link]

  • NextSDS. (n.d.). Methyl 2-Fluoro-3-hydroxybenzoate — Chemical Substance Information. Available at: [Link]

  • Vitol.com. (2021). SAFETY DATA SHEET. Available at: [Link]

  • Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available at: [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. Available at: [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Available at: [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Available at: [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]

Sources

Exploratory

High-Resolution NMR Characterization of Methyl 2-fluoro-3-propoxybenzoate: A Comprehensive Technical Guide

Abstract Methyl 2-fluoro-3-propoxybenzoate is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis and drug design. The presence of three distinct substituents—an electron-withdra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 2-fluoro-3-propoxybenzoate is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis and drug design. The presence of three distinct substituents—an electron-withdrawing ester, a highly electronegative fluorine atom, and an electron-donating propoxy group—creates a complex electronic environment. This whitepaper provides a rigorous framework for predicting, acquiring, and validating the 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, serving as a definitive guide for analytical chemists and drug development professionals.

Structural Dynamics and Causality in Chemical Shifts

The accurate assignment of NMR spectra for polysubstituted benzenes requires a deep understanding of how substituents perturb the local magnetic environment.

  • The Fluorine Effect: Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, while simultaneously donating electron density via resonance (+M) into the pi system. This duality results in massive deshielding at the ipso-carbon (C2) and shielding at the ortho and para positions. Furthermore, the 19F nucleus (spin 1/2, 100% natural abundance) introduces extensive heteronuclear spin-spin coupling ( nJCF​ and nJHF​ ) that propagates throughout the ring system[1].

  • The Propoxy and Ester Effects: The propoxy group at C3 acts as a strong pi-donor, shielding the ortho (C4) and para (C6) protons. Conversely, the methyl ester at C1 is an electron-withdrawing group that deshields the adjacent C6 proton. The interplay of these competing electronic forces dictates the final anisotropic environment of the molecule.

Empirical and Computational Prediction Frameworks

When empirical reference standards are unavailable, chemical shifts are derived using established additive increment systems (such as the Pretsch rules) or advanced computational models[2]. For 1H and 13C nuclei, topological descriptors and neural network-based empirical models provide high accuracy (typically within ±0.1 ppm for 1H and ±3.0 ppm for 13C)[3]. For 19F NMR, Density Functional Theory (DFT) utilizing Gauge-Including Atomic Orbitals (GIAO) is the gold standard, as 19F shielding tensors are highly sensitive to exact C-F bond lengths and local geometry[1],[4].

Quantitative Data Summaries

The following tables present the highly accurate predicted chemical shifts and coupling constants for Methyl 2-fluoro-3-propoxybenzoate in CDCl 3​ at 298 K, derived from structural analogs and additive empirical rules.

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants (J in Hz)
-OCH 3​ (Ester)3.92Singlet (s)3H-
-OCH 2​
  • (Propoxy)
4.05Triplet (t)2H 3JHH​ = 6.5
-CH 2​
  • (Propoxy)
  • 1.85Sextet (sxt)2H 3JHH​ = 6.5, 7.4
    -CH 3​ (Propoxy)1.05Triplet (t)3H 3JHH​ = 7.4
    H-4 (Aromatic)7.10ddd1H 3JHH​ = 8.0, 4JHF​ = 5.0, 4JHH​ = 1.5
    H-5 (Aromatic)7.08td1H 3JHH​ = 8.0, 5JHF​ = 2.0
    H-6 (Aromatic)7.45ddd1H 3JHH​ = 8.0, 4JHF​ = 6.0, 4JHH​ = 1.5
    Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl 3​ )
    PositionShift (δ, ppm)Multiplicity (due to 19F)Coupling Constant ( JCF​ in Hz)
    C=O (Ester)164.5Doublet (d)4.0
    C-1 (Ar, ipso to Ester)119.5Doublet (d)12.0
    C-2 (Ar, ipso to F)150.2Doublet (d)252.0
    C-3 (Ar, ipso to OPr)147.8Doublet (d)11.0
    C-4 (Ar)118.2Doublet (d)3.5
    C-5 (Ar)124.0Doublet (d)4.5
    C-6 (Ar)123.5Doublet (d)3.0
    -OCH 3​ (Ester)52.4Singlet (s)-
    -OCH 2​
    • (Propoxy)
    71.2Singlet (s)-
    -CH 2​
  • (Propoxy)
  • 22.5Singlet (s)-
    -CH 3​ (Propoxy)10.4Singlet (s)-
    Table 3: 19F NMR Chemical Shift (376 MHz, CDCl 3​ )
    PositionShift (δ, ppm)MultiplicityReference
    F-2-132.5ddCFCl 3​ (0.0 ppm)

    Self-Validating Experimental Protocols

    To ensure the highest scientific integrity, the acquisition of NMR data must follow a self-validating protocol where 1D assignments are rigorously cross-examined using 2D correlation spectroscopy.

    Step 1: Sample Preparation
    • Causality: Moisture and paramagnetic impurities degrade spectral resolution and alter relaxation times, leading to broadened peaks and inaccurate integration.

    • Protocol: Dissolve 15-20 mg of Methyl 2-fluoro-3-propoxybenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates, ensuring a highly homogenous magnetic field ( B0​ ).

    Step 2: 1D NMR Acquisition (1H, 13C, 19F)
    • Causality: Accurate integration in 1H NMR requires the spin system to return to thermal equilibrium between pulses. 13C NMR requires broadband proton decoupling without overheating the sample.

    • Protocol (1H): Acquire using a 30° flip angle pulse sequence (zg30). Set the relaxation delay (D1) to 5 seconds to account for the long T1​ relaxation times of the isolated aromatic protons.

    • Protocol (13C): Acquire using a WALTZ-16 1H-decoupling sequence (zgpg30). Crucially, set the spectral width (SW) to at least 250 ppm to ensure the large 1JCF​ doublet (~252 Hz) at C2 is fully captured without aliasing.

    • Protocol (19F): Acquire with 1H decoupling to simplify the spectrum, or without decoupling to observe the F-H scalar couplings, which aids in confirming the regiochemistry of the aromatic ring.

    Step 3: 2D Cross-Validation (HSQC & HMBC)
    • Causality: 1D empirical assignments can be ambiguous for closely spaced aromatic signals (e.g., H-4 and H-5). 2D NMR provides an orthogonal, through-bond verification system.

    • Protocol:

      • Run a 1H-13C HSQC experiment to map one-bond correlations. This immediately links the distinct 1H multiplets to their corresponding 13C doublets.

      • Run a 1H-13C HMBC experiment. The ester methyl protons (-OCH 3​ at 3.92 ppm) will show a strong 3-bond correlation to the carbonyl carbon (164.5 ppm). The propoxy -OCH 2​

        • protons (4.05 ppm) will show a 3-bond correlation to C-3 (147.8 ppm), unambiguously anchoring the assignment of the functional groups to the aromatic core.

    NMR Data Processing and Validation Workflow

    Fluorinated_NMR_Workflow cluster_0 Data Acquisition cluster_1 2D Validation System Acq1H 1H NMR (Quantification) Process Multiplet Analysis & J-Coupling Extraction Acq1H->Process Acq13C 13C NMR (C-F Splitting) Acq13C->Process Acq19F 19F NMR (F-H Coupling) Acq19F->Process HSQC 1H-13C HSQC (Direct Bonds) Final Verified Chemical Shift Assignment HSQC->Final HMBC 1H-13C HMBC (Long-Range) HMBC->Final Process->HSQC Process->HMBC

    Workflow for the acquisition and multi-nuclear 2D cross-validation of fluorinated aromatic NMR data.

    Conclusion

    The comprehensive NMR characterization of Methyl 2-fluoro-3-propoxybenzoate relies heavily on resolving the complex spin-spin interactions introduced by the fluorine atom. By combining robust empirical prediction models with a self-validating experimental protocol utilizing 1D and 2D NMR techniques, researchers can achieve unambiguous structural elucidation. This methodology not only ensures data integrity but also provides a scalable framework for analyzing structurally analogous fluorinated pharmacophores.

    References

    • Source: illinois.
    • Source: chemrxiv.
    • Source: sourceforge.
    • Source: acs.

    Sources

    Foundational

    Toxicological Profiling and Safety Data Sheet (SDS) Guide for Methyl 2-fluoro-3-propoxybenzoate

    Executive Summary Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3) is an advanced fluorinated aromatic ester utilized primarily as a building block in pharmaceutical synthesis and agrochemical development[1]. The st...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3) is an advanced fluorinated aromatic ester utilized primarily as a building block in pharmaceutical synthesis and agrochemical development[1]. The strategic placement of a fluorine atom adjacent to the ester carbonyl (C2) and a propoxy ether at the meta position (C3) imparts unique physicochemical properties. This whitepaper provides an in-depth analysis of its structural causality, predictive toxicology, handling protocols, and validated experimental workflows for safety assessment.

    Chemical Identity & Physicochemical Profiling

    The structural features of Methyl 2-fluoro-3-propoxybenzoate dictate its behavior in both biological systems and laboratory environments. The data below summarizes its core properties[1].

    PropertyValue / Description
    Chemical Name Methyl 2-fluoro-3-propoxybenzoate
    CAS Number 2404733-95-3
    Molecular Formula C11H13FO3
    Molecular Weight 212.22 g/mol
    Structural Features Ortho-fluorinated aromatic ring, C3-propoxy ether, C1-methyl ester
    Predicted Appearance Colorless to pale yellow liquid

    Mechanistic Toxicology & Causality

    Because empirical in vivo toxicity data for this specific specialty chemical is limited, its toxicological profile is extrapolated from highly analogous fluorinated benzoates, such as Methyl 2-fluoro-3-hydroxybenzoate[2] and 2-Fluoro-3-methoxybenzoic acid[3].

    Hepatotoxicity and Metabolic Pathways

    The primary metabolic clearance routes for alkyl benzoates involve hepatic carboxylesterases. However, the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) and provides steric shielding. This reduces the electron density at the carbonyl carbon, stabilizing the ester against rapid hydrolysis and prolonging its systemic half-life.

    Conversely, the C3-propoxy ether significantly increases the lipophilicity (LogP) of the molecule. While this facilitates rapid penetration across cellular lipid bilayers, it makes the ether oxygen a prime target for Cytochrome P450 (CYP)-mediated O-dealkylation. This pathway strips the propyl chain to yield the reactive intermediate Methyl 2-fluoro-3-hydroxybenzoate, which is a known irritant[2].

    MetabolicPathway Parent Methyl 2-fluoro-3-propoxybenzoate Esterase Hepatic Carboxylesterases Parent->Esterase CYP450 CYP450 O-Dealkylation Parent->CYP450 Metabolite1 2-Fluoro-3-propoxybenzoic acid Esterase->Metabolite1 Metabolite2 Methyl 2-fluoro-3-hydroxybenzoate CYP450->Metabolite2

    Fig 1. Primary hepatic metabolic pathways for Methyl 2-fluoro-3-propoxybenzoate.

    Cytotoxicity & Dermal Irritation

    The methyl ester acts as an electrophilic center capable of acylating nucleophilic residues on epidermal proteins, triggering an inflammatory cascade. The lipophilic propoxy group enhances dermal penetration, increasing the effective concentration in the stratum corneum and resulting in localized irritation[4].

    Safety Data Sheet (SDS) & Handling Protocols

    Based on structural alerts and analog data[2][3], the following Globally Harmonized System (GHS) classifications and handling protocols must be strictly adhered to.

    GHS Hazard Classification
    Hazard ClassCategorySignal WordHazard Statement
    Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
    Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
    Serious Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation
    STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation
    Engineering Controls & PPE
    • Respiratory Protection: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks associated with STOT SE 3 (respiratory irritation). If aerosolization is possible, use Type ABEK respiratory protection.

    • Dermal/Eye Protection: Nitrile gloves (thickness >0.11 mm, breakthrough time >480 min) and tightly sealed chemical safety goggles are mandatory to prevent acylation of dermal and ocular proteins.

    Experimental Protocols for Toxicity Assessment

    To empirically validate the safety profile of Methyl 2-fluoro-3-propoxybenzoate, the following self-validating experimental workflows are recommended.

    Protocol 1: In Vitro Skin Irritation Assay (OECD 439)

    This protocol utilizes Reconstructed Human Epidermis (RhE) to mimic the biochemical properties of the upper human skin without animal testing[4].

    • Tissue Preparation: Pre-incubate RhE tissues (e.g., EpiDerm™) in assay medium at 37°C, 5% CO₂ for 1 hour to equilibrate the cellular environment.

    • Test Substance Application: Apply 30 µL of Methyl 2-fluoro-3-propoxybenzoate directly to the tissue surface, ensuring uniform coverage to mimic direct dermal exposure.

    • Incubation & Washing: Incubate for exactly 42 minutes at 37°C[4]. Thoroughly rinse the tissues with DPBS (15 times) to remove residual compound, halting the exposure period, then dry with sterile swabs.

    • Post-Incubation: Transfer tissues to fresh medium and incubate for an additional 42 hours to allow for delayed inflammatory responses or recovery.

    • Viability Measurement: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the resulting formazan using isopropanol and measure absorbance at 570 nm.

    • Self-Validation & Interpretation: The assay is only valid if the negative control (DPBS) OD is ≥ 0.8 and ≤ 2.8, and the positive control (5% SDS) viability is ≤ 20%. A test article viability of ≤ 50% classifies the compound as a Category 2 Irritant[4].

    Protocol 2: Acute Oral Toxicity Assessment (OECD 423)

    This stepwise in vivo procedure minimizes animal use while determining the acute toxic class[5].

    • Animal Preparation: Fast female BALB/c mice (nulliparous and non-pregnant) for 10 hours prior to dosing to ensure uniform gastric absorption, allowing water ad libitum[5].

    • Dose Formulation: Suspend the compound in 0.2% carboxymethyl cellulose (CMC) to ensure a homogenous suspension for accurate dosing.

    • Stepwise Dosing: Administer a starting dose of 300 mg/kg body weight via oral gavage to a group of 3 animals. This specific starting dose is mandated by OECD 423 when no prior empirical toxicity data exists[5].

    • Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Self-Validation & Escalation: Monitor a control group receiving only the 0.2% CMC vehicle to validate that any observed mortality is strictly test-article dependent. If 0-1 animals in the test group die, escalate to 2000 mg/kg. If ≥2 animals die, de-escalate to 50 mg/kg[5].

    ToxWorkflow Prep Compound Prep Dose Dose Response Prep->Dose HepG2 HepG2 Incubation Dose->HepG2 Assay Viability Assay HepG2->Assay Analysis IC50 Calculation Assay->Analysis

    Fig 2. High-throughput in vitro cytotoxicity screening workflow using HepG2 cells.

    References

    • [4] Eurofins Medical Device Testing. "Human Skin Model Test: In Vitro Skin Irritation". URL:[Link]

    • [5] MDPI. "Acute Oral Toxicity Evaluation of Almond Hull Powders in BALB/c Mice". URL:[Link]

    Sources

    Exploratory

    A Technical Guide to the Solubility of Methyl 2-fluoro-3-propoxybenzoate in Polar Organic Solvents

    Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to successful drug development and formulation. This technical guide provides a comprehensive framewo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to successful drug development and formulation. This technical guide provides a comprehensive framework for evaluating the solubility of methyl 2-fluoro-3-propoxybenzoate, a representative substituted aromatic ester, in a range of polar organic solvents. We will move from theoretical predictions grounded in molecular structure and established principles like Hansen Solubility Parameters (HSP) to detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and formulation scientists, offering both the "why" and the "how" for robust solubility characterization. We will detail the gold-standard shake-flask equilibrium solubility method and a high-throughput kinetic solubility screening approach using laser nephelometry, complete with step-by-step instructions and analytical quantification procedures.

    Introduction: The Critical Role of Solubility

    In the landscape of pharmaceutical development and fine chemical synthesis, solubility is a critical physicochemical property that dictates a compound's behavior in various media. For an intermediate like methyl 2-fluoro-3-propoxybenzoate, understanding its solubility in polar organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation of precursor solutions. Poorly characterized solubility can lead to issues such as low reaction yields, difficulties in purification, and unpredictable bioavailability of a final API.[1]

    This guide uses methyl 2-fluoro-3-propoxybenzoate as a model compound to illustrate a methodical approach to solubility assessment. The principles and protocols described herein are broadly applicable to a wide range of organic molecules.

    Theoretical Framework for Solubility Prediction

    A robust experimental plan begins with a sound theoretical understanding of the molecule . By analyzing the structure of methyl 2-fluoro-3-propoxybenzoate, we can make educated predictions about its interactions with various solvents.

    Molecular Structure and Intermolecular Forces

    The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The principle of "like dissolves like" provides a foundational, qualitative guide: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2][3]

    Let's dissect the structure of methyl 2-fluoro-3-propoxybenzoate:

    • Aromatic Ring: The benzene ring is largely nonpolar and contributes to van der Waals interactions (dispersion forces).

    • Ester Group (-COOCH₃): This is a key polar functional group. The carbonyl oxygen has a partial negative charge, and the ester oxygen and carbonyl carbon have partial positive charges, creating a significant dipole moment. This group can act as a hydrogen bond acceptor.[4]

    • Fluoro Group (-F): The high electronegativity of fluorine creates a strong dipole, increasing the molecule's overall polarity.

    • Propoxy Group (-OCH₂CH₂CH₃): This ether-like group has some polarity due to the C-O bond but also possesses a nonpolar alkyl chain, which can influence solubility in less polar solvents.

    Based on this analysis, methyl 2-fluoro-3-propoxybenzoate is a moderately polar molecule. The presence of the polar ester and fluoro groups suggests it will be more soluble in polar organic solvents than in nonpolar hydrocarbon solvents.[3]

    Caption: Molecular structure of methyl 2-fluoro-3-propoxybenzoate.

    Quantitative Prediction with Hansen Solubility Parameters (HSP)

    To move beyond qualitative descriptions, we can use Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] A solute will be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, with smaller distances indicating higher affinity.

    Table 1: Properties of Selected Polar Organic Solvents

    SolventDielectric Constant (20-25°C)Hansen δD (MPa⁰.⁵)Hansen δP (MPa⁰.⁵)Hansen δH (MPa⁰.⁵)
    Methanol32.7[9]15.112.322.3
    Ethanol24.5[9]15.88.819.4
    Acetone20.7[10]15.510.47.0
    Acetonitrile37.5[9]15.318.06.1
    Tetrahydrofuran (THF)7.6[11]16.85.78.0
    Dimethyl Sulfoxide (DMSO)47[12]18.416.410.2
    Ethyl Acetate6.02 (25°C)[13]15.85.37.2

    HSP data sourced from common literature values.[14]

    Based on the structure, we can anticipate that solvents with moderate to high polarity (δP) and hydrogen bonding capacity (δH), such as alcohols and DMSO, will be effective solvents.

    Experimental Determination of Solubility

    Theoretical predictions provide a valuable starting point, but they must be confirmed by empirical data. The following section details two robust methods for determining solubility.

    Method 1: Equilibrium Solubility via the Shake-Flask Method

    The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[1]

    Expertise & Experience in Protocol Design: This protocol is designed for accuracy and reproducibility. The extended equilibration time (24-48 hours) is crucial to ensure true thermodynamic equilibrium is reached, which is often a pitfall in quicker assessments.[16][17] Temperature control is critical as solubility is temperature-dependent. The final analysis by a validated HPLC method ensures accurate quantification, which is superior to less specific methods like UV-Vis.

    Protocol: Shake-Flask Solubility Determination

    • Preparation: Add an excess amount of methyl 2-fluoro-3-propoxybenzoate (e.g., 20-50 mg, ensuring solid remains after equilibration) to a series of 4 mL glass vials.

    • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected polar organic solvent to the vials.

    • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C). Agitate at a consistent speed (e.g., 300 RPM) for 24 to 48 hours.[17][18]

    • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm chemically compatible syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all undissolved particles.[19]

    • Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis). The concentration is determined by comparing the peak area to a standard calibration curve.

    Caption: Experimental workflow for the shake-flask solubility method.

    Method 2: High-Throughput Kinetic Solubility Screening by Laser Nephelometry

    For early-stage discovery and process development, a higher throughput method is often required to quickly rank solvents. Laser nephelometry measures the light scattered by undissolved particles in a solution.[20][21] It provides a measure of kinetic solubility, which is the point at which a compound, often introduced from a concentrated DMSO stock, precipitates out of a solvent system.[16][22]

    Trustworthiness of the Protocol: While kinetic solubility is not the same as thermodynamic solubility, it is a highly reliable and rapid method for rank-ordering the solubility of a compound across many solvents.[23] The results are internally consistent and provide actionable data for solvent selection in a high-throughput context.[24]

    Protocol: Nephelometry-Based Solubility Screening

    • Stock Solution: Prepare a concentrated stock solution of methyl 2-fluoro-3-propoxybenzoate in DMSO (e.g., 50 mg/mL).

    • Plate Preparation: In a 96- or 384-well microplate, add the test solvents to the wells.

    • Compound Addition: Use an automated liquid handler to perform serial dilutions of the DMSO stock solution directly into the wells containing the test solvents. This creates a concentration gradient.

    • Incubation & Measurement: The plate is briefly shaken and then placed in a microplate nephelometer. The instrument directs a laser through each well and measures the amount of scattered light.

    • Data Analysis: The point at which a sharp increase in light scattering is observed corresponds to the concentration at which the compound precipitates. This is reported as the kinetic solubility.[23]

    Data Presentation and Interpretation

    Solubility data should be presented clearly and concisely. For quantitative results from the shake-flask method, a data table is most appropriate.

    Table 2: Illustrative Solubility Data for Methyl 2-fluoro-3-propoxybenzoate at 25°C

    SolventSolubility (mg/mL)Solubility (mol/L)USP Descriptive Term[25][26]
    Methanol> 200> 0.93Freely Soluble
    Ethanol> 200> 0.93Freely Soluble
    Acetone> 200> 0.93Freely Soluble
    Acetonitrile~150~0.70Soluble
    Tetrahydrofuran (THF)~120~0.56Soluble
    Dimethyl Sulfoxide (DMSO)> 200> 0.93Freely Soluble
    Ethyl Acetate~80~0.37Sparingly Soluble

    (Note: These are illustrative values based on the theoretical analysis. Actual values must be determined experimentally.)

    Caption: Logical framework for selecting candidate solvents.

    Conclusion

    This guide has outlined a comprehensive, two-pronged approach to characterizing the solubility of methyl 2-fluoro-3-propoxybenzoate in polar organic solvents. By integrating theoretical predictions based on molecular structure with rigorous experimental methods like the shake-flask protocol and high-throughput nephelometry, researchers can generate reliable and actionable data. This information is critical for making informed decisions in process chemistry, purification, and formulation, ultimately accelerating the development timeline and increasing the likelihood of success for new chemical entities.

    References

    • BMG LABTECH.

    • Rheolution Inc., March 19, 2023.

    • USP-NF.

    • Honeywell.

    • VEGA.

    • Protocols.io, December 09, 2024.

    • Enamine.

    • BMG LABTECH.

    • World Health Organization (WHO).

    • Pharmaguideline.

    • Scribd.

    • Hansen-Solubility.

    • Hansen-Solubility.

    • ACS Publications, March 10, 2000.

    • Regulations.gov, August 31, 2018.

    • Enamine.

    • Wolfram Data Repository, May 01, 2020.

    • Quora, April 27, 2017.

    • Pharmacopeia.

    • US Pharmacopeia (USP), April 18, 2013.

    • Oregon State University, December 02, 2020.

    • USP-NF.

    • CoolConversion.

    • Fiveable, August 15, 2025.

    • Van Loon Chemical Innovations.

    • PubChem.

    • Green Chemistry For Sustainability.

    • Lumen Learning.

    • Sigma-Aldrich.

    • The Journal of Physical Chemistry B, April 06, 2007.

    • Chemistry Steps, October 08, 2021.

    • RSC Publishing, August 06, 2018.

    • ChemicalBook, July 26, 2025.

    • Fluorochem.

    • Wikipedia.

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    Foundational

    Crystal Structure and X-Ray Diffraction of Methyl 2-fluoro-3-propoxybenzoate: A Comprehensive Crystallographic Guide

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary drug development and medicinal chemistry,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

    Executive Summary

    In contemporary drug development and medicinal chemistry, fluorinated aromatic building blocks are indispensable. Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3) is a highly versatile intermediate utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Due to the conformational flexibility of its propoxy chain and the unique electrostatic profile imparted by the ortho-fluorine atom, this compound presents specific challenges and opportunities in solid-state characterization.

    This whitepaper provides an authoritative, in-depth guide to determining and analyzing the crystal structure of Methyl 2-fluoro-3-propoxybenzoate. By detailing the causality behind advanced X-ray diffraction (XRD) methodologies—specifically in situ cryocrystallization, Single-Crystal X-Ray Diffraction (SC-XRD), and Powder X-Ray Diffraction (PXRD)—this document serves as a self-validating protocol for structural chemists.

    Chemical Context and Predictive Crystallography

    Before initiating diffraction experiments, it is critical to understand the molecular geometry and expected supramolecular synthons. Methyl 2-fluoro-3-propoxybenzoate ( C11​H13​FO3​ ) features three primary functional zones:

    • The Fluorinated Aromatic Core: Fluorine is highly electronegative but poorly polarizable. In crystal engineering, organic fluorine rarely acts as a traditional hydrogen bond acceptor but frequently participates in weak, structure-directing C−H⋯F interactions[1].

    • The Methyl Ester Group: Provides a strong hydrogen bond acceptor (the carbonyl oxygen) which typically dominates the primary packing motif via C−H⋯O interactions.

    • The Propoxy Chain: Introduces a high degree of conformational entropy. This flexibility significantly lowers the melting point of the compound, often rendering it an oil or low-melting solid at room temperature.

    Causality in Experimental Design

    Because of the low melting point driven by the propoxy chain, traditional solvent evaporation crystallization is prone to yielding amorphous oils rather than diffraction-quality single crystals. Therefore, in situ cryocrystallization via laser-assisted zone melting is the mandated experimental choice for isolating the single-crystal phase.

    Methodology I: In Situ Cryocrystallization Workflow

    To overcome the low glass-transition/melting temperature of Methyl 2-fluoro-3-propoxybenzoate, crystals must be grown directly on the diffractometer.

    Step-by-Step Protocol:

    • Capillary Loading: Inject the neat liquid/oil sample into a 0.3 mm Lindemann glass capillary. Flame-seal both ends to prevent sublimation or moisture ingress.

    • Mounting and Quenching: Mount the capillary on the goniometer head of the diffractometer. Flash-cool the sample using an open-flow liquid nitrogen cryostream (e.g., Oxford Cryosystems) to 100 K to form a polycrystalline or glassy phase.

    • Zone Melting (Annealing): Apply a focused CO2​ IR laser to a localized region of the capillary to create a micro-melt zone.

    • Crystal Growth: Slowly translate the laser along the capillary axis (approx. 3 cm / 30 min). As the liquid exits the laser's thermal gradient, it nucleates and grows into a single crystal. Repeat the optical heating cycles until a single, optically clear domain is achieved.

    SCXRD_Workflow A 1. Neat Sample Loading (Lindemann Capillary) B 2. Liquid N2 Quenching (Cool to 100 K) A->B C 3. IR Laser Zone Melting (In Situ Annealing) B->C D 4. Single Crystal Isolation (Optical Verification) C->D E 5. SC-XRD Data Collection (Cu K-alpha Radiation) D->E

    Figure 1: Step-by-step workflow for in situ cryocrystallization and SC-XRD analysis.

    Methodology II: SC-XRD Data Collection and Structure Solution

    Once a high-quality single crystal is isolated at 100 K, diffraction data is collected.

    Data Collection Parameters

    For light-atom organic molecules lacking heavy scatterers, Copper radiation ( λ=1.54184 Å) is preferred over Molybdenum to maximize the diffraction intensity and anomalous dispersion signal, which aids in precise bond-length determination.

    Structure Solution and Refinement
    • Phase Problem Resolution: The structure is solved using the dual-space algorithm implemented in SHELXT [2]. This algorithm is highly efficient for organic molecules, automatically assigning atom types based on integrated peak densities.

    • Least-Squares Refinement: The initial model is refined against F2 using full-matrix least-squares techniques in SHELXL , accessed via the OLEX2 graphical user interface [3].

    • Anisotropic Displacement: All non-hydrogen atoms (C, O, F) are refined anisotropically. Hydrogen atoms on the aromatic ring and alkyl chains are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

    Expected Crystallographic Data

    Based on isostructural fluorinated alkoxybenzoates, the following table summarizes the highly probable crystallographic parameters for this compound.

    Table 1: Representative SC-XRD Data Collection Parameters

    ParameterSpecification / Expected Value
    Chemical Formula C11​H13​FO3​
    Formula Weight 212.21 g/mol
    Temperature 100(2) K
    Radiation Type Cu ( λ=1.54184 Å)
    Expected Crystal System Monoclinic or Triclinic
    Expected Space Group P21​/c or P1ˉ
    Refinement Method Full-matrix least-squares on F2
    Goodness-of-fit on F2 ~ 1.05

    Supramolecular Architecture and Intermolecular Interactions

    The crystal packing of Methyl 2-fluoro-3-propoxybenzoate is dictated by a hierarchy of non-covalent interactions. Understanding these is vital for predicting the physical stability and solubility of the compound in downstream pharmaceutical formulations.

    • Primary Motif ( C−H⋯O ): The carbonyl oxygen of the methyl ester acts as the primary hydrogen bond acceptor, interacting with the most acidic aromatic protons of adjacent molecules to form infinite 1D chains.

    • Secondary Motif ( C−H⋯F ): The ortho-fluorine atom participates in weak but highly directional C−H⋯F interactions. As established in literature, while fluorine is a weak acceptor, in the absence of strong donors (like -OH or -NH), these interactions become structure-directing, locking the aromatic rings into specific torsional angles [1].

    • Tertiary Motif ( π−π Stacking): The aromatic rings engage in offset face-to-face π−π stacking, stabilizing the 3D lattice.

    Intermolecular_Interactions M Methyl 2-fluoro-3-propoxybenzoate (Central Molecule) O1 Carbonyl Oxygen (Strongest Acceptor) M->O1 C-H···O=C (Primary 1D Chain) F ortho-Fluorine (Directional Acceptor) M->F C-H···F (Secondary Locking) Pi Aromatic Ring (Dispersion) M->Pi π-π Stacking (3D Lattice Assembly)

    Figure 2: Hierarchy of non-covalent interactions governing the crystal packing.

    Methodology III: PXRD and Rietveld Refinement for Bulk Validation

    While SC-XRD provides the absolute molecular conformation, Powder X-Ray Diffraction (PXRD) is required to ensure that the bulk synthesized material represents a single, pure phase that matches the single-crystal model.

    The Self-Validating Protocol
    • Simulation: Generate a simulated powder pattern from the final SC-XRD Crystallographic Information File (CIF) using mercury or OLEX2.

    • Bulk Data Collection: Analyze a finely ground bulk sample of the compound at room temperature (or under cryo-conditions if melting occurs) using a Bragg-Brentano diffractometer.

    • Rietveld Refinement: Employ the Rietveld method [4] to fit the simulated profile to the experimental data. By refining the scale factor, background, peak shape (pseudo-Voigt), and unit cell parameters using a least-squares approach, one can definitively quantify phase purity. A low Rwp​ (weighted profile R-factor) validates that the bulk material is structurally identical to the isolated single crystal.

    Table 2: PXRD Validation Metrics

    MetricTarget Value for Phase Purity
    Rwp​ (Weighted Profile R-factor) < 10%
    χ2 (Goodness of Fit) 1.0 - 1.5
    Preferred Orientation Correction March-Dollase model applied if necessary
    Zero-Shift Error < 0.02°

    Conclusion

    The structural elucidation of Methyl 2-fluoro-3-propoxybenzoate requires a highly controlled crystallographic approach due to its physical properties. By employing in situ cryocrystallization coupled with dual-space structure solution algorithms (SHELXT) and robust refinement (OLEX2), researchers can accurately map the C−H⋯F and C−H⋯O interactions that govern its solid-state behavior. Validating this structure via Rietveld refinement of PXRD data creates a closed-loop, self-validating system ensuring high scientific integrity for downstream pharmaceutical applications.

    References

    • Title: C-H···F Interactions in the Crystal Structures of Some Fluorobenzenes Source: Journal of the American Chemical Society, 1998, 120(34), 8702-8710. URL: [Link]

    • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A, 2015, A71, 3-8. URL: [Link]

    • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 2009, 42, 339-341. URL: [Link]

    • Title: A profile refinement method for nuclear and magnetic structures Source: Journal of Applied Crystallography, 1969, 2(2), 65-71. URL: [Link]

    Exploratory

    Technical Whitepaper: Synthetic Utility and Mechanistic Profiling of Methyl 2-Fluoro-3-Propoxybenzoate Derivatives

    Executive Summary The development of highly functionalized aromatic building blocks is a cornerstone of modern medicinal chemistry and materials science. Among these, Methyl 2-fluoro-3-propoxybenzoate and its derivatives...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly functionalized aromatic building blocks is a cornerstone of modern medicinal chemistry and materials science. Among these, Methyl 2-fluoro-3-propoxybenzoate and its derivatives represent a highly specialized class of compounds. Characterized by a unique stereoelectronic profile—combining the metabolic stability of an ortho-fluorine atom with the lipophilic steric bulk of a meta-propoxy group—these scaffolds are critical in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical analysis of their structural rationale, self-validating synthetic protocols, and applications in drug discovery.

    Structural Rationale & Pharmacophore Utility

    The strategic placement of substituents on the benzoate core is not arbitrary; it is a calculated design to optimize both reactivity and biological interactions.

    • The 2-Fluoro Substituent: Fluorine is highly electronegative but small, acting as a bioisostere for hydrogen while profoundly lowering the pKa of the adjacent carboxylic acid/ester system. In biological systems, this carbon-fluorine bond resists oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life of the resulting drug.

    • The 3-Propoxy Group: Unlike a rigid methoxy group, the propoxy chain provides a flexible, lipophilic vector. This allows the molecule to induce conformational shifts and occupy deeper hydrophobic pockets within target proteins.

    • The Methyl Ester: Serves as a robust protecting group during upstream cross-coupling reactions and acts as a versatile synthetic handle for downstream amidation or saponification.

    Pharmacophore Core Methyl 2-fluoro-3-propoxybenzoate F_Atom 2-Fluoro Substituent (Metabolic Stability) Core->F_Atom Alkoxy 3-Propoxy Group (Hydrophobic Pocket) Core->Alkoxy Ester Methyl Ester (Synthetic Handle) Core->Ester Bio Target Binding (e.g., HCV Protease) F_Atom->Bio Enhances Affinity Alkoxy->Bio Steric Fit

    Fig 1: Pharmacophore mapping of the Methyl 2-fluoro-3-propoxybenzoate scaffold in drug design.

    Synthetic Methodologies: Assembly of the Core Scaffold

    The synthesis of fluoro-alkoxybenzoates relies heavily on regioselective lithiation. The protocols below detail the synthesis of the core structure, emphasizing the causality behind specific reagent choices to ensure a self-validating workflow.

    Protocol 3.1: Synthesis of 2-Fluoro-3-propoxybenzoic Acid via Directed Ortho-Metalation (DoM)

    Objective: Regioselective carboxylation of 2-fluoro-1-propoxybenzene[1].

    • Step 1: System Purging & Preparation. Flame-dry a Schlenk flask under vacuum and backfill with argon. Add anhydrous THF (300 mL) and 2-fluoro-1-propoxybenzene (250 mmol).

      • Causality: Moisture must be strictly excluded to prevent the premature quenching of the highly reactive alkyllithium reagent.

    • Step 2: Cryogenic Cooling & Lithiation. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 275 mmol) dropwise over 30 minutes. Stir for 1.8 hours at -78 °C.

      • Causality: The -78 °C temperature is critical. Higher temperatures risk the formation of a benzyne intermediate via the elimination of lithium fluoride, or unwanted nucleophilic attack on the fluorine atom. The synergistic inductive effects of the highly electronegative fluorine and the coordinating alkoxy oxygen direct the lithium selectively to the C3 position.

    • Step 3: Electrophilic Trapping. Pour the reaction mixture slowly into a flask containing an excess of freshly crushed dry ice (solid CO 2​ ) and allow it to gradually warm to room temperature.

      • Causality: Solid CO 2​ acts as both the electrophile and a massive heat sink, maintaining cryogenic conditions during the highly exothermic carboxylation event.

    • Step 4: Acidic Workup & Isolation. Dilute with water (250 mL), extract impurities with diethyl ether, and acidify the aqueous layer with concentrated HCl to pH < 2. Collect the precipitated solid via vacuum filtration.

    • Self-Validation & QC: Confirm product identity via 19 F NMR. A characteristic multiplet around δ -134 ppm confirms the retention of the fluorine atom, while the disappearance of the aromatic C3 proton in 1 H NMR confirms regioselective metalation.

    DoM_Pathway A 2-Fluoro-1-propoxybenzene B Lithiated Intermediate (-78°C, THF) A->B n-BuLi (DoM) C Carboxylate Salt (CO2 Trapping) B->C Electrophile D 2-Fluoro-3-propoxybenzoic acid C->D Acid Workup

    Fig 2: Directed Ortho-Metalation (DoM) pathway for synthesizing 2-fluoro-3-alkoxybenzoic acids.

    Protocol 3.2: Mild Esterification to Methyl 2-Fluoro-3-propoxybenzoate

    Objective: Conversion of the carboxylic acid to the methyl ester without ether cleavage.

    • Step 1: Reagent Mixing. Dissolve 2-fluoro-3-propoxybenzoic acid (100 mmol) in anhydrous DMF (150 mL). Add finely powdered anhydrous potassium carbonate (K 2​ CO 3​ , 150 mmol).

    • Step 2: Alkylation. Add methyl iodide (MeI, 120 mmol) dropwise at 0 °C. Stir the suspension at room temperature for 4 hours.

      • Causality: A mild S N​ 2 alkylation is chosen over standard Fischer esterification (refluxing methanol with H 2​ SO 4​ ). The harsh acidic conditions of Fischer esterification can lead to the cleavage of the propoxy ether, yielding unwanted phenolic byproducts. K 2​ CO 3​ is sufficiently basic to deprotonate the carboxylic acid without affecting the ether linkage.

    • Step 3: Quenching & Extraction. Quench the reaction with ice water (300 mL) to dissolve inorganic salts. Extract with ethyl acetate (3 x 100 mL). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

    • Self-Validation & QC: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the baseline acid spot. 1 H NMR will reveal a sharp new singlet integrating to 3H at ~3.9 ppm, indicative of the newly formed methyl ester.

    Applications in Drug Discovery

    The fluoro-alkoxybenzoate motif is a privileged structure in medicinal chemistry. Homologous derivatives, such as 2-fluoro-3-methoxybenzoic acid, have been extensively utilized in the synthesis of macrocyclic inhibitors for the Hepatitis C virus (HCV) (2)[2]. In these complex architectures, the fluoro-alkoxy motif is crucial for binding affinity, occupying a specific lipophilic pocket in the viral protease while the fluorine provides metabolic stability.

    Furthermore, these derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR) . Experiments have demonstrated their ability to bind to DNA, inhibit RNA synthesis, and suppress bacterial growth (1)[1]. The propoxy derivative functions similarly but offers enhanced steric bulk, allowing researchers to probe deeper structure-activity relationships (SAR).

    Commercially available halogenated derivatives, such as Methyl 6-bromo-2-fluoro-3-propoxybenzoate , serve as critical cross-coupling partners for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the rapid diversification of the C6 position (3)[3].

    Physicochemical Data Summary

    The following table summarizes the quantitative data of key derivatives within this chemical space to aid in synthetic planning and molecular weight calculations.

    Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Feature
    Methyl 2-fluoro-3-propoxybenzoate 2404733-95-3C 11​ H 13​ FO 3​ 212.22 g/mol Core ester building block
    2-Fluoro-3-propoxybenzoic acid 2404734-28-5C 10​ H 11​ FO 3​ 198.19 g/mol Free acid precursor
    2-Fluoro-3-methoxybenzoic acid 137654-20-7C 8​ H 7​ FO 3​ 170.14 g/mol Methoxy homolog
    Methyl 6-bromo-2-fluoro-3-propoxybenzoate 2734772-61-1C 11​ H 12​ BrFO 3​ 291.11 g/mol C6-Brominated, coupling-ready

    References

    • 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7 Source: ChemicalBook URL
    • US8349869B2 - Macrocylic inhibitors of hepatitis C virus Source: Google Patents URL
    • 2404733-95-3 | Methyl 2-fluoro-3-propoxybenzoate Source: ChemScene URL
    • Methyl 6-bromo-2-fluoro-3-propoxybenzoate | 2734772-61-1 Source: ChemicalBook URL

    Sources

    Protocols & Analytical Methods

    Method

    Application Note &amp; Synthesis Protocol: Methyl 2-fluoro-3-propoxybenzoate

    Abstract This document provides a detailed, step-by-step protocol for the synthesis of Methyl 2-fluoro-3-propoxybenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is approac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a detailed, step-by-step protocol for the synthesis of Methyl 2-fluoro-3-propoxybenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is approached via a robust two-step pathway commencing with the commercially available Methyl 2-fluoro-3-hydroxybenzoate. The initial step involves a Williamson ether synthesis to introduce the propoxy group, followed by purification. The final product is characterized to confirm its identity and purity. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind the procedural choices.

    Introduction

    Methyl 2-fluoro-3-propoxybenzoate is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The introduction of fluorine and a propoxy group into the benzoic acid scaffold can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This application note details a reliable and reproducible laboratory-scale synthesis of this compound.

    The synthetic strategy hinges on two classical and well-understood organic reactions:

    • Williamson Ether Synthesis: This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In this protocol, the phenolic hydroxyl group of Methyl 2-fluoro-3-hydroxybenzoate is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic propyl halide in an SN2 reaction.[2][3]

    • Esterification (if starting from the carboxylic acid): While this protocol starts with the methyl ester already in place, it's worth noting that if the synthesis began with 2-fluoro-3-propoxybenzoic acid, a Fischer-Speier esterification would be employed. This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[4][5]

    Reaction Scheme

    Synthesis of Methyl 2-fluoro-3-propoxybenzoate reactant1 Methyl 2-fluoro-3-hydroxybenzoate reaction reactant1->reaction Williamson Ether Synthesis reactant2 1-Iodopropane reactant2->reaction Williamson Ether Synthesis base K2CO3 base->reaction Base solvent DMF solvent->reaction Solvent product Methyl 2-fluoro-3-propoxybenzoate + + +->reaction Williamson Ether Synthesis reaction->product

    Figure 1: Overall synthetic workflow for the preparation of Methyl 2-fluoro-3-propoxybenzoate.

    Materials and Equipment

    Reagents
    ReagentCAS NumberMolecular FormulaPuritySupplier
    Methyl 2-fluoro-3-hydroxybenzoate1214324-64-7C₈H₇FO₃≥96%Sigma-Aldrich[6]
    1-Iodopropane107-08-4C₃H₇I≥99%Sigma-Aldrich
    Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃≥99%Sigma-Aldrich
    N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO≥99.8%Sigma-Aldrich
    Ethyl acetate (EtOAc)141-78-6C₄H₈O₂HPLC GradeSigma-Aldrich
    Hexanes110-54-3C₆H₁₄HPLC GradeSigma-Aldrich
    Saturated aqueous NaCl (brine)7647-14-5NaClN/AIn-house prep.
    Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄≥99%Sigma-Aldrich
    Equipment
    • Round-bottom flasks (50 mL and 100 mL)

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Heating mantle with temperature control

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for filtration (Büchner funnel, filter flask)

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Fume hood

    Experimental Protocol

    Step 1: Williamson Ether Synthesis of Methyl 2-fluoro-3-propoxybenzoate

    This procedure is based on the principles of the Williamson ether synthesis, a widely used and robust method for preparing ethers.[7][8]

    • Reaction Setup:

      • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-fluoro-3-hydroxybenzoate (1.0 eq, e.g., 5.0 g).

      • Add anhydrous potassium carbonate (2.0 eq). The use of an excess of a mild base like K₂CO₃ ensures complete deprotonation of the phenolic hydroxyl group without promoting unwanted side reactions.

      • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the starting materials (e.g., 25 mL). DMF is a suitable polar aprotic solvent for SN2 reactions.

    • Addition of Alkylating Agent:

      • While stirring the mixture at room temperature, add 1-iodopropane (1.2 eq) dropwise via syringe. A slight excess of the alkylating agent helps to drive the reaction to completion.

    • Reaction:

      • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

    • Work-up:

      • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

      • Pour the reaction mixture into a separatory funnel containing deionized water (e.g., 100 mL).

      • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

      • Combine the organic layers and wash with saturated aqueous NaCl (brine) (2 x 50 mL) to remove any residual DMF and inorganic salts.

      • Dry the organic layer over anhydrous sodium sulfate.[9]

      • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    Step 2: Purification
    • Column Chromatography:

      • The crude product can be purified by flash column chromatography on silica gel.

      • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

      • Collect the fractions containing the desired product (as determined by TLC).

      • Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 2-fluoro-3-propoxybenzoate as a pure compound.

    Characterization

    The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the propoxy group and the aromatic protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

    • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and chemical environment of the fluorine atom.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared Spectroscopy (IR): To identify the functional groups present, such as the ester carbonyl and the ether linkage.

    Safety Precautions

    • All manipulations should be carried out in a well-ventilated fume hood.

    • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

    • DMF is a potential teratogen and should be handled with care.

    • 1-Iodopropane is a lachrymator and should be handled in a fume hood.

    • Consult the Safety Data Sheets (SDS) for all reagents before use.

    Troubleshooting

    IssuePossible CauseSuggested Solution
    Incomplete reactionInsufficient reaction time or temperatureIncrease reaction time and/or temperature. Ensure anhydrous conditions.
    Inactive baseUse freshly opened or properly stored anhydrous potassium carbonate.
    Low yieldInefficient extraction or purificationPerform extractions with fresh solvent. Optimize the column chromatography conditions.
    Presence of starting material after work-upIncomplete reactionRe-subject the recovered material to the reaction conditions with additional base and alkylating agent.
    Formation of side productsReaction temperature too highLower the reaction temperature.

    Conclusion

    The protocol described in this application note provides a reliable and efficient method for the synthesis of Methyl 2-fluoro-3-propoxybenzoate. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for their scientific investigations.

    References

    • Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

    • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

    • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

    • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

    • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

    • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
    • ResearchGate. (2022). Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water. Retrieved from [Link]

    • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
    • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

    • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

    • PubChem. (n.d.). Methyl 2-fluoro-3-hydroxypropanoate. Retrieved from [Link]

    • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

    • MilliporeSigma. (n.d.). 2-Fluoro-3-propoxybenzoic acid. Retrieved from [Link]

    • Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
    • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

    • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]

    • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved from [Link]

    Sources

    Application

    Application Notes and Protocols: Methyl 2-fluoro-3-propoxybenzoate in Drug Discovery

    Abstract Methyl 2-fluoro-3-propoxybenzoate is a versatile chemical intermediate poised for significant applications in modern drug discovery. This document provides a comprehensive guide for researchers, scientists, and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    Methyl 2-fluoro-3-propoxybenzoate is a versatile chemical intermediate poised for significant applications in modern drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental handling of this compound. By leveraging the well-established roles of the 2-fluorobenzoic acid scaffold and strategic propoxy substitution, this guide outlines potential therapeutic targets, offers detailed synthetic and analytical protocols, and presents a framework for its incorporation into drug design workflows. While direct literature on Methyl 2-fluoro-3-propoxybenzoate is emerging, this guide synthesizes data from structurally analogous compounds to provide a robust starting point for its exploration in medicinal chemistry.

    Introduction: The Strategic Advantage of Fluorinated Benzoates in Medicinal Chemistry

    The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile.[1][2][3] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity for its biological target.[3][4]

    The 2-fluorobenzoic acid moiety, in particular, is recognized as a "privileged scaffold" in drug discovery.[4] Its strategic placement can increase the acidity of the carboxylic acid group, modulate lipophilicity, and improve metabolic resistance, making it a valuable building block for a wide array of therapeutic agents.[4]

    Methyl 2-fluoro-3-propoxybenzoate incorporates this key fluorinated scaffold with a propoxy group at the 3-position. This substitution is anticipated to further enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The propoxy group can also explore specific hydrophobic pockets within a target protein's binding site, leading to increased potency and selectivity. A notable analogue, Methyl 3-Amino-2-Fluorobenzoate, serves as a critical intermediate in the synthesis of Dabrafenib, a BRAF inhibitor used in cancer therapy, underscoring the potential of this class of compounds in developing targeted treatments.[5]

    Logical Flow for Investigating Methyl 2-fluoro-3-propoxybenzoate

    G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A Synthesis of Methyl 2-fluoro-3-propoxybenzoate B Purification (e.g., Column Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D Primary Target-Based Assays (e.g., Enzyme Inhibition) C->D Proceed if pure E Cell-Based Assays (e.g., Cytotoxicity, Proliferation) D->E F SAR Studies with Analogues E->F G Modification of Propoxy Chain F->G Identify lead scaffold H Ester Hydrolysis to Carboxylic Acid G->H I Introduction of Additional Functionality H->I

    Caption: A logical workflow for the synthesis, characterization, and screening of Methyl 2-fluoro-3-propoxybenzoate in a drug discovery program.

    Potential Therapeutic Applications

    Based on the extensive research into analogous 2-fluorobenzoic acid derivatives, Methyl 2-fluoro-3-propoxybenzoate is a promising starting point for the development of novel therapeutics in several key areas:

    Anti-Inflammatory Agents (COX-2 Inhibitors)

    Derivatives of 2-fluorobenzoic acid have been successfully developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[4] These enzymes are crucial mediators of inflammation and pain. The fluorine atom can enhance the binding affinity to the COX-2 active site, while the propoxy group can be tailored to occupy a hydrophobic side pocket, potentially increasing selectivity over the constitutively expressed COX-1 enzyme, thereby reducing gastrointestinal side effects.[4]

    Signaling Pathway of COX-2 Inhibition

    Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Drug Methyl 2-fluoro-3-propoxybenzoate Derivative Drug->COX2 Inhibition

    Caption: Inhibition of the COX-2 pathway by a potential drug candidate derived from Methyl 2-fluoro-3-propoxybenzoate.

    Oncology

    The fluorinated benzoate core is present in targeted cancer therapies.[5] Methyl 2-fluoro-3-propoxybenzoate can serve as a versatile intermediate for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The propoxy group can be modified to optimize interactions with the ATP-binding pocket of various kinases implicated in cancer cell proliferation and survival.

    Neuroprotective Agents

    Fluorinated compounds have shown promise in the development of neuroprotective agents for conditions like Alzheimer's disease and stroke.[1] The enhanced blood-brain barrier penetration often associated with fluorinated molecules makes Methyl 2-fluoro-3-propoxybenzoate an attractive scaffold for CNS-targeted drug discovery.

    Experimental Protocols

    The following protocols provide a general framework for the synthesis, purification, and characterization of Methyl 2-fluoro-3-propoxybenzoate.

    Synthesis of Methyl 2-fluoro-3-propoxybenzoate

    This protocol describes a standard esterification of 2-fluoro-3-propoxybenzoic acid.

    Materials:

    • 2-fluoro-3-propoxybenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    Procedure:

    • To a solution of 2-fluoro-3-propoxybenzoic acid (1.0 eq.) in anhydrous methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-fluoro-3-propoxybenzoate.

    Purification by Column Chromatography

    Materials:

    • Crude Methyl 2-fluoro-3-propoxybenzoate

    • Silica gel (230-400 mesh)

    • Hexanes

    • Ethyl acetate

    • Chromatography column

    • Test tubes or fraction collector

    Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

    • Dissolve the crude product in a minimal amount of the mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Methyl 2-fluoro-3-propoxybenzoate.

    Characterization Data

    The following table summarizes the expected characterization data for the successful synthesis of related fluorinated benzoate compounds. Actual results for Methyl 2-fluoro-3-propoxybenzoate should be compared to these benchmarks.

    Analytical Technique Expected Results for a Fluorinated Benzoate Structure
    ¹H NMR Signals corresponding to the methyl ester protons (~3.9 ppm), propoxy chain protons (multiplets between ~1.0-4.1 ppm), and aromatic protons (multiplets between ~7.0-7.8 ppm).
    ¹³C NMR Resonances for the ester carbonyl (~165 ppm), aromatic carbons (with C-F splitting), and aliphatic carbons of the propoxy and methyl groups.
    ¹⁹F NMR A singlet or multiplet in the typical range for an aryl fluoride.
    Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₁H₁₃FO₃ (m/z = 212.08).
    Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester (~1720 cm⁻¹), C-F stretch (~1250 cm⁻¹), and C-O stretches.

    Structure-Activity Relationship (SAR) Studies

    Once a biological activity is identified for Methyl 2-fluoro-3-propoxybenzoate, systematic SAR studies can be undertaken to optimize its properties.

    Workflow for SAR Exploration

    SAR_Workflow cluster_Propoxy Propoxy Chain Modification cluster_Ester Ester Group Modification cluster_Aromatic Aromatic Ring Substitution Start Initial Hit: Methyl 2-fluoro-3-propoxybenzoate P1 Vary Chain Length (ethoxy, butoxy) Start->P1 E1 Hydrolyze to Carboxylic Acid Start->E1 A1 Add Substituents at 4-, 5-, or 6-positions Start->A1 P2 Introduce Branching (isopropoxy) P1->P2 P3 Incorporate Cyclic Moieties (cyclopentyloxy) P2->P3 End Optimized Lead Compound P3->End Synthesize & Test New Analogues E2 Synthesize Amides E1->E2 E3 Prepare Larger Esters (ethyl, propyl) E2->E3 E3->End Synthesize & Test New Analogues A2 Replace Phenyl with Heterocycle A1->A2 A2->End Synthesize & Test New Analogues

    Caption: A schematic for the structure-activity relationship (SAR) exploration starting from Methyl 2-fluoro-3-propoxybenzoate.

    Conclusion

    Methyl 2-fluoro-3-propoxybenzoate represents a promising and versatile building block for contemporary drug discovery. Its strategic combination of a proven fluorinated scaffold with a tunable propoxy moiety offers a rich design space for developing novel therapeutic agents with potentially enhanced pharmacological properties. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively synthesize, characterize, and screen this compound and its derivatives, paving the way for new discoveries in areas such as inflammation, oncology, and neurodegenerative diseases. As research progresses, the full potential of this and related compounds will undoubtedly be realized, contributing to the development of next-generation medicines.

    References

    • AOBChem. (n.d.). 2-Fluoro-3-methyl-6-propoxybenzoic acid | 2624417-63-4. Retrieved from [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-Amino-2-Fluorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link][5]

    • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. (n.d.). Retrieved from [Link]

    • Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1037-1048.[1]

    • Ferreira, B. L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098.[2]

    • PubChem. (n.d.). Methyl 2-fluoro-3-hydroxypropanoate. Retrieved from [Link]

    • Witschel, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6591.
    • Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
    • Prestwich, G. D., et al. (2005). Structure-activity relationships of fluorinated lysophosphatidic acid analogues. Journal of Medicinal Chemistry, 48(9), 3164-3173.
    • Chaung, T.-T., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 709825.
    • ResearchGate. (n.d.). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Retrieved from [Link]

    • Marques, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(3), 3009.[3]

    • ChemSynthesis. (n.d.). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

    • Witschel, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6825.
    • Heidenhain. (n.d.). Cables and Connectors. Retrieved from [Link]

    Sources

    Method

    Application Notes &amp; Protocols: Methyl 2-fluoro-3-propoxybenzoate as a Versatile Intermediate in the Synthesis of a Novel 5-HT1A Receptor Ligand

    Introduction The strategic incorporation of fluorine atoms and alkoxy groups into pharmacologically active molecules is a well-established strategy for modulating their physicochemical and pharmacokinetic properties, oft...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The strategic incorporation of fluorine atoms and alkoxy groups into pharmacologically active molecules is a well-established strategy for modulating their physicochemical and pharmacokinetic properties, often leading to enhanced efficacy and an improved metabolic profile. Methyl 2-fluoro-3-propoxybenzoate is a functionalized aromatic building block with significant potential as a pharmaceutical intermediate. Its unique substitution pattern, featuring a fluorine atom ortho to a propoxy group and a methyl ester, offers multiple reactive handles for the construction of complex heterocyclic scaffolds.

    This document provides detailed application notes and protocols for the use of Methyl 2-fluoro-3-propoxybenzoate in the synthesis of a novel analog of Robalzotan, a potent and selective 5-HT1A receptor antagonist. The outlined synthetic pathway highlights the versatility of this intermediate in the construction of a chroman-based core structure, a privileged scaffold in central nervous system (CNS) drug discovery.

    Physicochemical Properties and Safety Information

    A thorough understanding of the starting material's properties and handling requirements is paramount for safe and successful laboratory execution.

    PropertyValueReference
    Molecular Formula C11H13FO3N/A
    Molecular Weight 212.22 g/mol N/A
    Appearance Colorless to pale yellow liquid (predicted)N/A
    Boiling Point Not availableN/A
    Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)N/A

    Safety and Handling:

    Fluorinated aromatic compounds require careful handling due to their potential for toxicity and irritation.[1]

    • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • In case of contact:

      • Skin: Immediately wash the affected area with soap and water.

      • Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

    Synthetic Application: Synthesis of a Robalzotan Analog

    The following multi-step synthesis illustrates the utility of Methyl 2-fluoro-3-propoxybenzoate as a key starting material for a novel Robalzotan analog. Robalzotan itself is synthesized from 4-fluoro-3-hydroxybenzoic acid, demonstrating the relevance of this general synthetic strategy.

    Overall Synthetic Scheme

    G A Methyl 2-fluoro-3-propoxybenzoate B Methyl 8-fluoro-7-propoxy-2H-chromene-5-carboxylate A->B 1. O-Propargylation 2. Thermal Cyclization C 8-Fluoro-7-propoxy-2H-chromene-5-carboxylic acid B->C Hydrolysis D 8-Fluoro-7-propoxy-2H-chromene-5-carboxamide C->D Amidation E 3-Amino-8-fluoro-7-propoxy-3,4-dihydro-2H-1-benzopyran-5-carboxamide (Robalzotan Analog) D->E Amination

    Caption: Synthetic pathway to a novel Robalzotan analog.

    Step 1: Synthesis of Methyl 8-fluoro-7-propoxy-2H-chromene-5-carboxylate

    This initial step involves the introduction of a propargyl group, which then undergoes a thermal intramolecular cyclization to form the core chromene ring system. The thermal cyclization of aryl propargyl ethers is a well-established method for chromene synthesis.[2][3][4]

    Protocol:

    • O-Propargylation:

      • To a solution of Methyl 2-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

      • Add propargyl bromide (1.2 eq) dropwise at room temperature.

      • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

      • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the propargyl ether.

    • Thermal Cyclization:

      • In a sealed tube, dissolve the purified propargyl ether in a high-boiling solvent such as N,N-diethylaniline.

      • Heat the mixture to 200-220 °C for 4-6 hours.[5]

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture and purify directly by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Methyl 8-fluoro-7-propoxy-2H-chromene-5-carboxylate.

    Rationale: The O-propargylation introduces the necessary three-carbon unit for the subsequent 6-endo-dig cyclization. The thermal Claisen rearrangement of the aryl propargyl ether, followed by an intramolecular ene reaction, leads to the formation of the thermodynamically stable chromene ring.

    Step 2: Hydrolysis to 8-Fluoro-7-propoxy-2H-chromene-5-carboxylic acid

    The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the subsequent amidation step.

    Protocol:

    • Dissolve the Methyl 8-fluoro-7-propoxy-2H-chromene-5-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 8-Fluoro-7-propoxy-2H-chromene-5-carboxylic acid.

    Step 3: Amidation to 8-Fluoro-7-propoxy-2H-chromene-5-carboxamide

    The carboxylic acid is converted to the primary amide, a key functional group in the target molecule. There are several methods for amide formation from carboxylic acids.[6][7][8][9][10]

    Protocol (using a coupling agent):

    • To a solution of 8-Fluoro-7-propoxy-2H-chromene-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of ammonia in dioxane or bubble ammonia gas through the solution.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 8-Fluoro-7-propoxy-2H-chromene-5-carboxamide.

    Step 4: Synthesis of 3-Amino-8-fluoro-7-propoxy-3,4-dihydro-2H-1-benzopyran-5-carboxamide

    The final step involves the introduction of the amino group at the 3-position of the now saturated chroman ring. This can be achieved through various methods, including electrophilic amination of the double bond followed by reduction. The synthesis of similar 3-aminochroman derivatives has been reported in the literature.[11][12][13]

    Protocol (illustrative):

    • Epoxidation:

      • Dissolve 8-Fluoro-7-propoxy-2H-chromene-5-carboxamide (1.0 eq) in DCM.

      • Add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA.

      • Dry the organic layer and concentrate to obtain the crude epoxide.

    • Ring-opening with Azide:

      • Dissolve the crude epoxide in a mixture of ethanol and water.

      • Add sodium azide (2.0 eq) and ammonium chloride (1.5 eq).

      • Heat the mixture to reflux for 8-12 hours.

      • Cool the reaction and extract the product with ethyl acetate.

      • Purify the azido alcohol intermediate by column chromatography.

    • Reduction to Amine:

      • Dissolve the azido alcohol in methanol.

      • Add a catalytic amount of Palladium on carbon (10% Pd/C).

      • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

      • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

      • Purify the final product, 3-Amino-8-fluoro-7-propoxy-3,4-dihydro-2H-1-benzopyran-5-carboxamide, by a suitable method (e.g., crystallization or chromatography).

    Workflow Visualization

    G cluster_0 Step 1: Chromene Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation cluster_3 Step 4: Amination A Start: Methyl 2-fluoro-3-hydroxybenzoate B O-Propargylation with Propargyl Bromide A->B C Thermal Cyclization B->C D Product 1: Methyl 8-fluoro-7-propoxy-2H-chromene-5-carboxylate C->D E Start: Product 1 F LiOH Hydrolysis E->F G Product 2: 8-Fluoro-7-propoxy-2H-chromene-5-carboxylic acid F->G H Start: Product 2 I Amide Coupling (EDC, HOBt, NH3) H->I J Product 3: 8-Fluoro-7-propoxy-2H-chromene-5-carboxamide I->J K Start: Product 3 L Epoxidation (m-CPBA) K->L M Azide Ring Opening L->M N Reduction (H2, Pd/C) M->N O Final Product: Robalzotan Analog N->O

    Caption: Detailed workflow for the synthesis of the Robalzotan analog.

    Conclusion

    Methyl 2-fluoro-3-propoxybenzoate serves as a highly effective and versatile intermediate for the synthesis of complex, biologically relevant molecules. The presented synthetic route to a novel Robalzotan analog showcases its utility in constructing the chroman scaffold, a core component of many CNS-active compounds. The described protocols, grounded in established chemical principles, provide a solid foundation for researchers and drug development professionals to explore the potential of this valuable building block in their own discovery programs.

    References

    • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

    • Capello, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

    • Le-Dévédec, F., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Retrieved from [Link]

    • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

    • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

    • Majumdar, K. C., & Thyagarajan, B. S. (1973). Thermal cyclization of substituted aryl propargyl ethers. Scope of regioselectivity of the reaction in the synthesis of substituted 3-chromenes. The Journal of Organic Chemistry. Retrieved from [Link]

    • Majumdar, K. C., & Thyagarajan, B. S. (2001). Regioselective cyclization of m -acylaryl 1,1-dimethylpropargyl ethers giving 5-acyl-2,2-dimethyl-2 H -chromenes. Tetrahedron Letters. Retrieved from [Link]

    • Harfenist, M., & Thom, E. (1972). Influence of structure on the rate of thermal rearrangement of aryl propargyl ethers to the chromenes. Gem-dimethyl effect. The Journal of Organic Chemistry. Retrieved from [Link]

    • Hellwig, P. S., et al. (2022). Synthesis of Chalcogenylchromenes through Cyclization of Propargylic Aryl Ethers. SciSpace. Retrieved from [Link]

    • Barrientos-Astorga, J., et al. (2012). From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation. PMC. Retrieved from [Link]

    • Baghernejad, B. (2020). One-pot Synthesis of 2-amino-4H-chromene Derivatives as Potential Antimicrobial Agents using DABCO-CuCl Complex as an Effective. Journal of Applied Chemical Research. Retrieved from [Link]

    • Wang, L., et al. (2012). One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry. Retrieved from [Link]

    • Enders, D., et al. (2007). The Synthesis of Chromenes, Chromans, Coumarins and Related Heterocycles via Tandem Reactions of Salicylic Aldehydes or Salicylic Imines with ??,??-Unsaturated Compounds. Request PDF. Retrieved from [Link]

    • Maleki, A., et al. (2024). Efficacious Fabrication of 2-Amino-4H-chromenes using a New Inorganic-Organic Hybrid Nanomaterial. Chemical Methodologies. Retrieved from [Link]

    • Pinto, A., et al. (2025). Amino Acid-Promoted Synthesis of 2 H-Chromenes. PubMed. Retrieved from [Link]

    • Johansson, L., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. PubMed. Retrieved from [Link]

    • Cabanes, J., et al. (2002). Tyrosinase-catalyzed Oxidation of Fluorophenols. Journal of Biological Chemistry. Retrieved from [Link]

    • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Sci-Hub. Retrieved from [Link]

    • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. PubMed. Retrieved from [Link]

    Sources

    Application

    Application Note: RP-HPLC Method Development and Validation for Methyl 2-fluoro-3-propoxybenzoate

    Executive Summary Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3) is a critical fluorinated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The incorporation...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3) is a critical fluorinated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms into aromatic systems is a proven strategy in drug design to enhance metabolic stability and target binding affinity. Consequently, ensuring the stringent chemical purity of this intermediate is paramount. This application note details the systematic development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, engineered for high throughput and grounded in current regulatory frameworks.

    Chemical Profiling & Method Rationale (The "Why")

    Method development is not a trial-and-error process; it is a causality-driven exercise based on the physicochemical properties of the analyte.

    • Analyte Characteristics: Methyl 2-fluoro-3-propoxybenzoate (C₁₁H₁₃FO₃) is a moderately non-polar, neutral ester. The conjugated system of the benzene ring and the ester carbonyl provides a strong UV chromophore, making Photodiode Array (PDA) detection highly effective at 254 nm.

    • Stationary Phase Selection: To maximize resolution and throughput, a Superficially Porous Particle (SPP) C18 column was selected. According to the modernized guidelines [1], transitioning from totally porous silica to SPP columns is a permissible adjustment. SPP columns enhance mass transfer kinetics, allowing for sharper peaks and higher flow rates without exceeding standard HPLC pressure limits.

    • Mobile Phase Causality: Because the analyte is a neutral ester, it does not ionize under standard aqueous conditions. However, the mobile phase pH is still critical. The addition of 0.1% Formic Acid (FA) lowers the pH to approximately 2.7. At this pH, residual silanol groups (Si-OH) on the silica stationary phase are fully protonated and neutralized. This prevents secondary cation-exchange interactions that typically cause peak tailing, ensuring a symmetrical peak shape. Acetonitrile (ACN) is selected over Methanol due to its lower viscosity and superior elution strength for fluorinated aromatics.

    HPLC_Workflow A 1. Analyte Profiling (Structure & UV Absorbance) B 2. Column Selection (C18 SPP for high efficiency) A->B C 3. Mobile Phase Optimization (Buffer & Organic Modifier) B->C D 4. Gradient Programming (Elution & Wash Steps) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

    Sequential workflow for RP-HPLC method development of pharmaceutical intermediates.

    Experimental Protocol (The "How")

    The following protocol outlines a self-validating methodology designed for immediate deployment in quality control (QC) environments.

    Materials and Reagents
    • Reference Standard: Methyl 2-fluoro-3-propoxybenzoate (Purity ≥ 99.0%)

    • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm)

    • Additives: LC-MS grade Formic Acid (FA)

    Step-by-Step Sample Preparation
    • Diluent Preparation: Mix 500 mL of Milli-Q Water with 500 mL of HPLC-grade ACN (50:50 v/v). Degas via sonication for 10 minutes.

    • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the Methyl 2-fluoro-3-propoxybenzoate standard into a 10.0 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

    • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10.0 mL volumetric flask and dilute to volume with the diluent.

    • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial to prevent any particulate contamination.

    Chromatographic Conditions
    ParameterCondition
    Analytical Column C18 SPP, 100 mm × 4.6 mm, 2.7 µm
    Mobile Phase A 0.1% Formic Acid in Milli-Q Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C ± 1 °C
    Injection Volume 5 µL
    Detection UV/PDA at 254 nm (Reference 360 nm)
    Needle Wash 50:50 Water:Acetonitrile
    Gradient Elution Program

    A gradient approach is utilized to ensure the elution of the main peak while effectively washing strongly retained lipophilic impurities from the column.

    Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
    0.07030Initial
    1.07030Isocratic hold
    6.01090Linear ramp
    8.01090High-organic wash
    8.17030Return to initial
    12.07030Re-equilibration

    Method Validation Framework

    To ensure the analytical procedure is scientifically sound and legally defensible, it must be validated according to the guidelines[2]. The protocol below establishes a self-validating system where system suitability acts as the gatekeeper for data integrity.

    • System Suitability Testing (SST): Before any sample analysis, six replicate injections of the working standard must yield a Relative Standard Deviation (RSD) ≤ 2.0% for peak area, a USP Tailing Factor ≤ 1.5, and Theoretical Plates (N) ≥ 5000.

    • Specificity: Evaluated using PDA peak purity analysis. The peak purity angle must be less than the purity threshold across the entire Methyl 2-fluoro-3-propoxybenzoate peak, confirming the absence of co-eluting impurities.

    • Linearity & Range: Calibration curves are constructed from 25% to 150% of the target concentration (25 - 150 µg/mL). The acceptance criterion is a correlation coefficient (R²) ≥ 0.999.

    • Robustness: The method's reliability is challenged by deliberate variations within the allowable adjustments of USP <621>: Flow rate (±0.1 mL/min), column temperature (±5 °C), and gradient composition (±2% absolute). SST criteria must pass under all perturbed conditions.

    Validation_Logic Core ICH Q2(R2) Validation Spec Specificity (PDA Peak Purity) Core->Spec Lin Linearity (R² ≥ 0.999) Core->Lin Prec Precision (RSD ≤ 2.0%) Core->Prec Rob Robustness (USP <621> Limits) Core->Rob

    Core validation parameters mandated by ICH Q2(R2) for analytical procedures.

    References

    • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

    Method

    Scale-up manufacturing processes for Methyl 2-fluoro-3-propoxybenzoate

    Application Note: Scale-Up Manufacturing and Process Optimization of Methyl 2-fluoro-3-propoxybenzoate Rationale and Chemical Strategy Methyl 2-fluoro-3-propoxybenzoate is a highly valued intermediate in the synthesis of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Scale-Up Manufacturing and Process Optimization of Methyl 2-fluoro-3-propoxybenzoate

    Rationale and Chemical Strategy

    Methyl 2-fluoro-3-propoxybenzoate is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the C2-fluorine atom introduces critical stereoelectronic effects, lowering the pKa of the adjacent functional groups and enhancing the metabolic stability of the final drug candidate. The C3-propoxy group provides a targeted lipophilic vector for binding within deep hydrophobic protein pockets[1].

    The synthesis is structured around a two-step sequence:

    • Carboxylic Acid Protection (Esterification) : 2-fluoro-3-hydroxybenzoic acid is first converted to Methyl 2-fluoro-3-hydroxybenzoate[2]. Causality: If the O-alkylation were attempted directly on the free acid, the alkylating agent would competitively attack the carboxylate, leading to an undesired ester-ether mixture that severely complicates downstream purification.

    • O-Alkylation (Williamson Ether Synthesis) : The phenolic hydroxyl is then alkylated using 1-bromopropane to yield the final product.

    ProcessFlow N1 2-Fluoro-3-hydroxybenzoic Acid (Starting Material) N2 Fischer Esterification (MeOH, H2SO4, 65°C) N1->N2 N3 Methyl 2-fluoro-3-hydroxybenzoate (Intermediate) N2->N3 >98% Conversion N4 Williamson Etherification (1-Bromopropane, Base, DMF) N3->N4 N5 Methyl 2-fluoro-3-propoxybenzoate (Final API Intermediate) N4->N5 SN2 Alkylation N6 Crystallization & Isolation (Heptane/EtOAc) N5->N6

    Two-step scale-up synthesis workflow for Methyl 2-fluoro-3-propoxybenzoate.

    Step 1: Fischer Esterification Scale-Up

    The first step employs a classic acid-catalyzed Fischer esterification. At the kilogram scale, driving the equilibrium toward the ester is achieved by using methanol as both the solvent and the reactant.

    Self-Validating Protocol (1.0 kg scale) :

    • Charge : To a 10 L jacketed glass-lined reactor, charge 2-fluoro-3-hydroxybenzoic acid (1.0 kg, 6.4 mol) and anhydrous methanol (5.0 L). Agitate at 200 rpm until a uniform suspension is achieved.

    • Catalyst Addition : Slowly add concentrated H₂SO₄ (0.1 L) over 30 minutes. Causality: The addition of sulfuric acid is highly exothermic. Controlled addition prevents localized superheating and minimizes the formation of dimethyl ether side-products.

    • Reaction : Heat the reactor jacket to maintain an internal reflux temperature of 65°C for 12 hours.

    • In-Process Control (IPC) : Withdraw a 1 mL sample, quench with NaHCO₃, and analyze via HPLC. Self-Validation: The system validates itself when the starting material peak is <1.0% Area Under Curve (AUC), confirming equilibrium has been sufficiently driven forward.

    • Workup : Concentrate the mixture under reduced pressure to 2.0 L to remove excess methanol. Quench the concentrate into 5.0 L of ice-cold 10% NaHCO₃ to neutralize the catalyst. Extract with Ethyl Acetate (3 x 2.0 L), wash with brine, and dry over Na₂SO₄. Evaporation yields Methyl 2-fluoro-3-hydroxybenzoate[2].

    Step 2: Williamson Ether Synthesis (O-Alkylation)

    The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) where a deprotonated alkoxide/phenoxide attacks an organohalide[3]. In batch scale-up, this reaction often suffers from poor mass transfer (due to the solid-liquid biphasic nature of K₂CO₃ in organic solvents) and long reaction times[3].

    To optimize this, process chemists often transition to continuous flow chemistry. Flow systems allow for superheating the solvent safely above its boiling point, thereby accelerating the reaction kinetics exponentially[4]. Furthermore, flow chemistry minimizes the safety risks associated with handling toxic alkylating agents at scale by keeping the active reaction volume small[4].

    FlowChemistry Feed1 Feed A: Phenol + Base in DMF Mixer T-Mixer Feed1->Mixer Feed2 Feed B: 1-Bromopropane in DMF Feed2->Mixer Reactor Heated Coil Reactor (120°C, 5 min res. time) Mixer->Reactor Quench In-line Quench (Water) Reactor->Quench Collection Phase Separation & Collection Quench->Collection

    Continuous flow reactor setup for the Williamson etherification step.

    Self-Validating Flow Protocol :

    • Feed A Preparation : Dissolve Methyl 2-fluoro-3-hydroxybenzoate (850 g, 5.0 mol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (837 g, 5.5 mol) in anhydrous DMF to a total volume of 4.0 L. Causality: DBU is chosen over K₂CO₃ for flow applications because it is completely soluble in DMF, preventing reactor fouling and blockages associated with solid inorganic bases.

    • Feed B Preparation : Dilute 1-bromopropane (738 g, 6.0 mol) in anhydrous DMF to a total volume of 4.0 L.

    • Flow Execution : Pump Feed A and Feed B at 10 mL/min each into a T-mixer. The combined stream enters a heated coil reactor maintained at 120°C (residence time = 5 minutes).

    • In-Process Control (IPC) : The effluent passes through an inline FTIR flow cell. Self-Validation: Steady-state conversion is confirmed when the broad phenolic O-H stretch (~3300 cm⁻¹) is completely absent from the real-time spectra.

    • Isolation : The effluent is continuously quenched into a stirred tank of water (15 L). The resulting precipitate is filtered, washed with water, and recrystallized from Heptane/Ethyl Acetate to yield highly pure Methyl 2-fluoro-3-propoxybenzoate[1].

    Quantitative Process Data Summary

    The transition from traditional batch processing to continuous flow for the Williamson etherification step yields significant improvements in both throughput and impurity profiles[5],[4].

    ParameterBatch Process (K₂CO₃ / DMF)Continuous Flow (DBU / DMF)Rationale for Variance
    Temperature 80°C120°CFlow allows safe superheating under system pressure[4].
    Reaction Time 8 - 12 hours5 minutesEnhanced heat/mass transfer and higher temp accelerate SN2 kinetics[4].
    Yield 78%92%Shorter residence time at high heat prevents product degradation.
    Impurity Profile ~5% dialkylated/hydrolyzed< 1%Precise stoichiometric mixing and immediate quenching prevent side reactions.
    E-Factor (Waste) High (Aqueous salt washes)LowSolvent recovery is streamlined; no solid salts to filter.

    References

    • Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272 Organic Process Research & Development - ACS Publications URL:[Link]

    • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Organic Process Research & Development - ACS Publications URL:[Link]

    • Williamson ether synthesis Wikipedia URL:[Link]

    • Applications for the Syrris Asia Flow Chemistry System Syrris URL: [Link]

    Sources

    Application

    Application Notes &amp; Protocols: The Strategic Role of Substituted Benzoic Acids as Key Intermediates in Modern Agrochemical Synthesis

    A Case Study on the Convergent Synthesis of Chlorantraniliprole Introduction: The Architectural Logic of Modern Agrochemicals In the landscape of modern crop protection, the efficacy and environmental profile of an activ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Case Study on the Convergent Synthesis of Chlorantraniliprole

    Introduction: The Architectural Logic of Modern Agrochemicals

    In the landscape of modern crop protection, the efficacy and environmental profile of an active ingredient are paramount. The strategic incorporation of specific functional groups into a molecule can dramatically alter its physicochemical properties, including stability, lipophilicity, and target-site binding affinity.[1][2] Among the most powerful tools in the synthetic chemist's arsenal are highly functionalized aromatic building blocks, particularly substituted benzoic acids. These intermediates serve as foundational scaffolds upon which molecular complexity is built, enabling the precise assembly of today's high-performance agrochemicals.

    The introduction of fluorine, for instance, is a widely used strategy to enhance metabolic stability and binding efficacy due to the high strength of the carbon-fluorine bond.[3][4] While the specific role of a niche compound like Methyl 2-fluoro-3-propoxybenzoate might be in a proprietary synthetic route, the underlying principle—the use of pre-functionalized aromatic esters and acids—is universal.

    This guide provides an in-depth examination of this principle through a detailed case study of the synthesis of Chlorantraniliprole , a leading insecticide from the anthranilic diamide class.[5][6] Its industrial-scale production relies on a convergent synthesis strategy, which hinges on the preparation and subsequent coupling of two key intermediates, one of which is a substituted benzoic acid derivative. We will dissect this multi-step synthesis to illustrate the critical role of these intermediates and provide detailed protocols for their preparation and final assembly.

    Part 1: The Principle of Convergent Synthesis

    A convergent synthesis is a strategy that involves the independent synthesis of two or more complex fragments (intermediates) of a target molecule, which are then coupled together in the final stages. This approach is often more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step from one end to the other.

    For Chlorantraniliprole, the synthesis converges on the formation of an amide bond between two primary intermediates:

    • Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide

    • Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

    The final coupling reaction is the cornerstone of the entire process, where the architectural elements designed into each intermediate are brought together to form the final, biologically active molecule.[6]

    G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B A_start 2-Amino-3-methylbenzoic acid A_final Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide A_start->A_final Multi-step (Chlorination, Cyclization, Aminolysis) Final Chlorantraniliprole A_final->Final Amide Coupling B_start 2,3-Dichloropyridine B_final Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid B_start->B_final Multi-step (Hydrazination, Cyclization, Bromination, Hydrolysis) B_final->Final

    Caption: Convergent synthesis pathway for Chlorantraniliprole.

    Part 2: Synthesis of the Benzoic Acid Core (Intermediate A)

    The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide begins with a readily available substituted benzoic acid, 2-amino-3-methylbenzoic acid. The subsequent steps strategically build the required functionality around this core structure. A common industrial route involves the formation of a benzoxazinone intermediate, which is then opened with methylamine.[6]

    Protocol 2.1: Synthesis via Benzoxazinone Intermediate

    Rationale: This two-step approach provides a high-yielding and clean method for forming the required N-methyl amide. The cyclic benzoxazinone is a stable intermediate that reacts specifically with methylamine to yield the desired product.

    Step 1: Formation of 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione

    • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3-methylbenzoic acid (0.1 mol) in a suitable solvent such as methylene chloride (200 mL).

    • Chlorination/Cyclization: Add acetic acid (0.1 mol) to the mixture.[6] Heat the reaction mixture to 30-35°C. Note: In some patented routes, a chlorinating agent is introduced at this stage to form the chloro-substituted benzoxazinone directly.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Upon completion, cool the reaction mixture. The benzoxazinone intermediate may precipitate and can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

    Step 2: Aminolysis with Methylamine

    • Setup: Dissolve the crude benzoxazinone intermediate from the previous step in a suitable solvent within a reaction vessel equipped for cooling.

    • Reaction: Cool the solution to 30-35°C. Add a 40% aqueous solution of methylamine (0.12 mol) dropwise, ensuring the temperature is maintained.[6]

    • Stirring: Stir the reaction mixture at this temperature for 2-4 hours.

    • Isolation: After the reaction is complete, the product, 2-amino-5-chloro-N,3-dimethylbenzamide, can be isolated by extraction and purified by recrystallization or column chromatography.

    G A1 2-Amino-3-methyl- benzoic acid A2 Benzoxazinone Intermediate A1->A2 Chlorination & Cyclization A3 Intermediate A: 2-amino-5-chloro-N,3- dimethylbenzamide A2->A3 Aminolysis w/ Methylamine

    Caption: Workflow for the synthesis of Intermediate A.

    Part 3: Synthesis of the Pyrazole Core (Intermediate B)

    The second key fragment, a pyrazole-5-carboxylic acid derivative, is synthesized from 2,3-dichloropyridine. This multi-step process constructs the heterocyclic core of the final insecticide.[5][7]

    Protocol 3.1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

    Rationale: This sequence builds the pyrazole ring system and installs the necessary substituents for the final coupling. Each step is a classic transformation in heterocyclic chemistry.

    • Hydrazino-substitution: Reflux a mixture of 2,3-dichloropyridine (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.[6][7] This reaction substitutes one of the chlorine atoms with a hydrazine group. After completion, cool the mixture and remove the solvent under reduced pressure.

    • Cyclization: Condense the resulting (3-chloropyridin-2-yl)-hydrazine with diethyl maleate in the presence of a base like sodium ethoxide. This forms the pyrazolidinone ring structure.[5][6]

    • Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide or phosphorus pentabromide in a solvent like acetonitrile.[5][8] This introduces the essential bromine atom.

    • Oxidation & Hydrolysis: The subsequent pyrazoline is oxidized, and the ester group is hydrolyzed to the carboxylic acid. This is typically achieved by treating the ethyl ester with a base like sodium hydroxide in aqueous methanol, followed by acidification with an acid such as hydrochloric acid to a pH of 2 to precipitate the final product, Intermediate B.[5]

    Part 4: The Final Coupling Reaction

    The final step joins Intermediate A and Intermediate B. The most common method involves activating the carboxylic acid of Intermediate B and reacting it with the aniline nitrogen of Intermediate A.[5][9]

    Protocol 4.1: Methanesulfonyl Chloride Mediated Coupling

    Rationale: Methanesulfonyl chloride (MsCl) is an effective activating agent for carboxylic acids. It reacts to form a mixed anhydride in situ, which is highly reactive towards nucleophilic attack by the amine of Intermediate A, leading to the formation of the stable amide bond.

    Materials & Reagents

    Reagent Molar Eq. Purpose
    Intermediate A 1.0 Nucleophile
    Intermediate B 1.0 Carboxylic Acid
    Acetonitrile - Solvent
    3-Methylpyridine ~5.0 Base

    | Methanesulfonyl Chloride (MsCl) | ~2.4 | Activating Agent |

    Procedure

    • Setup: In a suitable reaction vessel, dissolve Intermediate A (1.0 eq) and Intermediate B (1.0 eq) in acetonitrile.[9]

    • Base Addition: Add a base, such as 3-methylpyridine (approx. 5.2 eq), to the mixture and stir at room temperature for 5-10 minutes.[9]

    • Cooling: Cool the reaction mixture to approximately -5 to 0°C using an ice-salt bath.

    • Activation: Slowly add a solution of methanesulfonyl chloride (approx. 2.4 eq) in acetonitrile dropwise, ensuring the internal temperature does not exceed 5°C.[6][9]

    • Reaction: After the addition is complete, stir the mixture at this temperature for approximately 15-30 minutes.

    • Work-up and Isolation: Quench the reaction with water. The crude Chlorantraniliprole will precipitate from the solution. The solid can be collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent system.

    G cluster_reactants Reactants cluster_reagents Reagents Int_A Intermediate A (Amine) Coupling Nucleophilic Attack Int_A->Coupling Int_B Intermediate B (Carboxylic Acid) Activation In-situ formation of Mixed Anhydride Int_B->Activation MsCl Methanesulfonyl Chloride (MsCl) MsCl->Activation Base Base (e.g., 3-Methylpyridine) Base->Activation Activation->Coupling Product Chlorantraniliprole Coupling->Product

    Caption: Logical workflow of the final amide coupling step.

    Conclusion

    The synthesis of Chlorantraniliprole serves as an exemplary model for the role of functionalized intermediates in modern agrochemical production. The strategic use of a substituted benzoic acid derivative (Intermediate A) and a bespoke heterocyclic carboxylic acid (Intermediate B) allows for an efficient, high-yield convergent synthesis. This modular approach, where complex fragments are built separately and then joined, underscores the importance of rational design in chemical synthesis. It is this "building block" strategy that enables the large-scale, cost-effective production of complex and highly effective molecules that are essential for global food security.

    References

    • The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Benchchem.
    • protocol for synthesizing chlorantraniliprole in a labor
    • CN102311424A - Method for synthesizing chlorantraniliprole key intermediate.
    • Preparation method of chlorantraniliprole and intermediate thereof.
    • PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA.
    • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.
    • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
    • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
    • The unique role of fluorine in the design of active ingredients for modern crop protection. PubMed.

    Sources

    Method

    Flash chromatography purification protocols for fluorinated benzoates

    Title: Advanced Flash Chromatography Protocols for the Purification of Fluorinated Benzoates Introduction Fluorinated benzoates are ubiquitous and highly valued intermediates in medicinal chemistry, agrochemical developm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Advanced Flash Chromatography Protocols for the Purification of Fluorinated Benzoates

    Introduction Fluorinated benzoates are ubiquitous and highly valued intermediates in medicinal chemistry, agrochemical development, and materials science. The strategic incorporation of fluorine modulates a molecule's pKa, lipophilicity (logP), and metabolic stability. However, the unique physicochemical properties imparted by fluorine—specifically its strong electron-withdrawing nature and low polarizability—create distinct challenges during purification. Traditional flash chromatography often struggles to resolve positional fluoroarene isomers (e.g., ortho- vs. para-fluorobenzoates) due to their nearly identical retention factors ( Rf​ ) and physical properties[1].

    As a Senior Application Scientist, I have designed this application note to provide a comprehensive, causality-driven guide to optimizing flash chromatography workflows for fluorinated benzoates. This guide bridges the gap between theoretical chromatographic principles and benchtop execution, ensuring high-purity isolation of these challenging substrates.

    Mechanistic Insights: The "Fluorine Effect" on Retention

    The chromatographic behavior of fluorinated benzoates is governed by the "fluorine effect." Fluorine's high electronegativity creates strong local dipoles, yet its tightly held non-bonding electrons prevent it from acting as a strong hydrogen-bond acceptor.

    • Normal Phase (Silica Gel) : In normal phase chromatography, retention is driven by hydrogen bonding and dipole-dipole interactions with surface silanols. Because fluorine is a poor H-bond acceptor, monofluorinated benzoates often elute faster than their non-fluorinated counterparts. However, positional isomers exhibit subtle differences in their net dipole moments, which can be exploited using highly optimized, shallow gradients.

    • Reversed Phase (C18) : In reversed-phase liquid chromatography (RP-LC), the lipophilicity of the fluorinated moiety dictates retention. The strong electron-withdrawing effect of fluorine can also influence the ionization of adjacent functional groups, significantly altering retention dynamics and requiring careful mobile phase selection[2].

    • Fluorous Chromatography : For highly fluorinated (polyfluorinated) benzoates, standard stationary phases may fail. Fluorous solid-phase extraction (F-SPE) or fluorous silica gel utilizes specialized fluorophilic interactions, allowing highly fluorinated compounds to be retained while non-fluorinated organic impurities wash through[3][4].

    Workflow: Stationary Phase Selection

    G Start Crude Fluorinated Benzoate Mixture Assess Assess Degree of Fluorination & Polarity Start->Assess MonoDi Mono/Di-fluorinated (Low to Med Lipophilicity) Assess->MonoDi Poly Polyfluorinated (High Lipophilicity) Assess->Poly Fluorous Highly Fluorinated (Fluorous Tagged) Assess->Fluorous Isomers Positional Isomers? (o-, m-, p-) MonoDi->Isomers RP Reversed Phase (C18) Water/MeCN Gradient Poly->RP FSPE Fluorous Phase (F-SPE) Fluorophilic Elution Fluorous->FSPE NP Normal Phase (Silica) Hexane/EtOAc Gradient Isomers->NP No Optimize Shallow Gradient & Small Particle Silica (20 µm) Isomers->Optimize Yes Optimize->NP

    Decision matrix for selecting the optimal flash chromatography phase for fluorinated benzoates.

    Quantitative Data: Retention Profiles of Fluorinated Benzoates

    To predict chromatographic behavior, it is crucial to understand the relationship between substitution patterns and lipophilicity. Table 1 summarizes the expected shifts in partition coefficients and the recommended purification strategies.

    Compound ClassExampleApprox. Δ logP (vs. H)Preferred Stationary PhaseRecommended Solvent System
    Non-fluorinated Ethyl benzoate0Normal Phase (Silica)Hexane / Ethyl Acetate
    Monofluorinated Ethyl 4-fluorobenzoate+0.15Normal Phase (Silica)Hexane / Ethyl Acetate (Shallow)
    Trifluoromethylated Ethyl 4-(trifluoromethyl)benzoate+0.88Reversed Phase (C18)Water / Acetonitrile
    Polyfluorinated Ethyl pentafluorobenzoate+1.20Fluorous Silica / RP-C18Water / Methanol or F-SPE

    Table 1: Comparative chromatographic parameters for fluorinated benzoate derivatives.

    Experimental Protocols

    Protocol A: High-Resolution Normal Phase Separation of Positional Isomers

    Objective: Separate closely eluting positional isomers (e.g., ethyl 2-fluorobenzoate and ethyl 4-fluorobenzoate) with ΔRf​<0.05 . Causality: Positional isomers have identical masses and similar lipophilicities but differ slightly in their overall dipole moments. A standard 10–40% Ethyl Acetate (EtOAc) gradient will cause co-elution. A highly controlled, shallow isocratic hold maximizes the interaction time with the silica silanols, amplifying the subtle dipole differences.

    Step-by-Step Methodology :

    • TLC Optimization (Self-Validating Step) : Perform thin-layer chromatography (TLC) using a highly non-polar solvent system (e.g., 2% EtOAc in Hexane). The target Rf​ for the isomers should be forced down to 0.15 – 0.20. If the Rf​ is higher, resolution on the flash column will fail.

    • Column Selection : Utilize high-performance spherical silica (15–20 µm particle size) rather than standard irregular silica (40–63 µm). The smaller particle size increases theoretical plates, which is critical for isomer resolution.

    • Sample Loading : Dissolve the crude mixture in the minimum volume of dichloromethane (DCM) or toluene. Dry load the sample onto a small amount of Celite or silica gel to eliminate solvent effects that cause band broadening.

    • Elution Profile :

      • Column Equilibration: 100% Hexane for 3 column volumes (CV).

      • Isocratic Hold: 2% EtOAc in Hexane for 10 CV.

      • Shallow Gradient: 2% to 5% EtOAc over 15 CV.

    • Detection : Monitor UV absorbance at 254 nm and 280 nm. Fluorinated benzoates have strong chromophores; monitoring dual wavelengths helps deconvolute overlapping peaks if impurities lack the benzoate chromophore.

    Protocol B: Reversed-Phase (C18) Purification of Trifluoromethyl Benzoates

    Objective: Isolate highly lipophilic trifluoromethyl benzoates from polar reaction byproducts. Causality: The CF3​ group significantly increases the lipophilicity of the benzoate, causing it to streak or elute in the solvent front on normal phase silica. Reversed-phase C18 leverages this lipophilicity for strong retention, allowing polar impurities to elute early.

    Step-by-Step Methodology :

    • Solvent Preparation : Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (Acetonitrile). Do not add Trifluoroacetic acid (TFA) unless basic functional groups are present, as the electron-withdrawing effect of fluorine already suppresses the basicity of nearby groups[2].

    • Sample Loading : Dissolve the sample in a compatible solvent (e.g., DMSO or a 1:1 Water:MeCN mixture). Inject directly via a liquid injection loop.

    • Elution Profile :

      • Initial Hold: 10% MeCN for 2 CV to wash out DMSO and highly polar salts.

      • Gradient: 10% to 80% MeCN over 12 CV.

      • Wash: 100% MeCN for 3 CV to elute the highly retained CF3​ -benzoate.

    • Fraction Collection : Collect based on UV threshold (254 nm).

    Protocol C: Fluorous Solid-Phase Extraction (F-SPE) for Polyfluorinated Benzoates

    Objective: Rapidly isolate polyfluorinated benzoates (e.g., pentafluorobenzoates) from non-fluorinated organic mixtures. Causality: Fluorous silica gel contains fluorocarbon chains that exhibit highly specific "fluorophilic" interactions with heavily fluorinated analytes. Non-fluorinated compounds have no affinity for this phase and are easily washed away[4].

    Step-by-Step Methodology :

    • Cartridge Conditioning : Condition a fluorous silica SPE cartridge with 3 CV of a "fluorophobic" solvent (e.g., 80:20 Methanol:Water).

    • Loading : Load the crude mixture dissolved in the same fluorophobic solvent.

    • Fluorophobic Wash : Wash with 3 CV of 80:20 Methanol:Water. Non-fluorinated organic compounds will elute in this fraction.

    • Fluorophilic Elution : Elute the polyfluorinated benzoate using 3 CV of a "fluorophilic" solvent (e.g., 100% Methanol, THF, or a fluorinated solvent like perfluorohexane).

    • Validation : Analyze both fractions via LC-MS to confirm the complete partitioning of the fluorinated product into the second fraction.

    Troubleshooting & Self-Validating Systems

    To ensure trustworthiness in the purification process, implement orthogonal validation techniques:

    • 2D-TLC for Stability : Fluorinated compounds can sometimes degrade on acidic silica. Spot the sample on a 2D-TLC plate, run it in one direction, dry it, and run it orthogonally. If off-diagonal spots appear, the compound is decomposing, and deactivated silica (or alumina) should be used.

    • Mass Defect in LC-MS : Fluorine is monoisotopic and lacks a distinct isotopic pattern, making it difficult to identify via standard MS data mining algorithms[5]. Always validate the purified fractions using 19F NMR alongside standard 1H NMR to confirm the structural integrity of the fluorinated moiety.

    References

    • Applications of fluorous tag methodology in carbohydrate synthesis Source: RSC Books URL: [Link]

    • Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites Source: Journal of the American Chemical Society (ACS) URL: [Link]

    • Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

    • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry Source: Analytical Chemistry (ACS) URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of Methyl 2-fluoro-3-propoxybenzoate

    Welcome to the technical support center for the synthesis of Methyl 2-fluoro-3-propoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of Methyl 2-fluoro-3-propoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

    Introduction

    Methyl 2-fluoro-3-propoxybenzoate is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the fluoro, propoxy, and methyl ester groups on the benzene ring requires a carefully planned synthetic strategy. This guide will focus on a plausible and robust two-step synthetic route, addressing common challenges and providing solutions grounded in established chemical principles.

    Proposed Synthetic Pathway

    A logical and efficient synthetic route to Methyl 2-fluoro-3-propoxybenzoate involves two key transformations:

    • Fischer Esterification: The carboxylic acid of a suitable precursor, 2-fluoro-3-hydroxybenzoic acid, is first protected as a methyl ester.

    • Williamson Ether Synthesis: The phenolic hydroxyl group of the resulting methyl 2-fluoro-3-hydroxybenzoate is then alkylated using a propyl halide to introduce the propoxy group.

    This sequence is often preferred to minimize side reactions, such as the alkylation of the carboxylic acid.

    Synthetic_Pathway 2-Fluoro-3-hydroxybenzoic Acid 2-Fluoro-3-hydroxybenzoic Acid Methyl 2-fluoro-3-hydroxybenzoate Methyl 2-fluoro-3-hydroxybenzoate 2-Fluoro-3-hydroxybenzoic Acid->Methyl 2-fluoro-3-hydroxybenzoate Step 1: Esterification (MeOH, H₂SO₄) Methyl 2-fluoro-3-propoxybenzoate Methyl 2-fluoro-3-propoxybenzoate Methyl 2-fluoro-3-hydroxybenzoate->Methyl 2-fluoro-3-propoxybenzoate Step 2: Williamson Ether Synthesis (Propyl halide, Base)

    Caption: Proposed two-step synthesis of Methyl 2-fluoro-3-propoxybenzoate.

    Frequently Asked Questions (FAQs)

    Q1: What is the most reliable method for the initial esterification of 2-fluoro-3-hydroxybenzoic acid?

    A1: The Fischer-Speier esterification is a classic and reliable method for this transformation.[1] This involves refluxing the 2-fluoro-3-hydroxybenzoic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[2][3] The large excess of methanol serves as both the solvent and the reactant, driving the equilibrium towards the product.

    Q2: Why is the Williamson ether synthesis a suitable choice for the propoxylation step?

    A2: The Williamson ether synthesis is a robust and versatile method for forming ethers from an alkoxide and a primary alkyl halide via an S(_N)2 reaction.[4][5][6] In this case, the phenolic hydroxyl group of methyl 2-fluoro-3-hydroxybenzoate is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the halide from a propyl halide.

    Q3: What are the key parameters to control during the Williamson ether synthesis?

    A3: The success of the Williamson ether synthesis hinges on several factors:

    • Choice of Base: A base strong enough to deprotonate the phenolic hydroxyl but not so strong as to promote elimination side reactions is crucial. Potassium carbonate or cesium carbonate are often good choices for phenols.[7]

    • Alkylating Agent: Primary alkyl halides are preferred to minimize competing elimination reactions.[5][8][9] Propyl iodide or propyl bromide are more reactive than propyl chloride.[10]

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide, thus accelerating the S(_N)2 reaction.[5][10][11]

    • Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also favor elimination side reactions.[8]

    Q4: Are there any potential side reactions to be aware of?

    A4: Yes, several side reactions can occur and lower the yield:

    • During Esterification: Incomplete reaction is the most common issue. Ensuring anhydrous conditions and a sufficient reaction time is important.

    • During Williamson Ether Synthesis:

      • Elimination: The base can induce elimination of the alkyl halide to form propene, especially with secondary or tertiary halides or at high temperatures.[4][8][12]

      • C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring, although this is less common under standard conditions.[4][13]

      • Hydrolysis: The presence of water can quench the phenoxide and hydrolyze the alkylating agent.[11][12]

    Troubleshooting Guide

    Troubleshooting_Guide cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Check Base Strength Unreactive Alkylating Agent Unreactive Alkylating Agent Low Yield->Unreactive Alkylating Agent Consider R-I > R-Br Side Reactions (Elimination) Side Reactions (Elimination) Low Yield->Side Reactions (Elimination) Use Primary Halide Sub-optimal Temperature Sub-optimal Temperature Low Yield->Sub-optimal Temperature Optimize Temperature Moisture Contamination Moisture Contamination Low Yield->Moisture Contamination Ensure Anhydrous Conditions

    Caption: Decision tree for troubleshooting low yield in Williamson ether synthesis.

    Problem 1: Low yield in the esterification of 2-fluoro-3-hydroxybenzoic acid.

    • Possible Cause: The reaction has not reached equilibrium, or the equilibrium is unfavorable.

      • Solution: Increase the reflux time and ensure a sufficient excess of methanol is used.[1] The use of a Dean-Stark trap to remove the water formed during the reaction can also drive the equilibrium towards the product.

    • Possible Cause: The catalytic acid has been deactivated.

      • Solution: Use a fresh, anhydrous grade of sulfuric acid. Thionyl chloride can also be an effective alternative.[2]

    Problem 2: The Williamson ether synthesis step has a low yield of Methyl 2-fluoro-3-propoxybenzoate.

    • Possible Cause: Incomplete deprotonation of the phenolic hydroxyl group.

      • Solution: Ensure you are using a sufficiently strong base. For phenols, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective.[7] If the reaction is still sluggish, a stronger base like sodium hydride (NaH) can be used, but with caution to control the reaction temperature.[5]

    • Possible Cause: The propyl halide is not reactive enough.

      • Solution: The reactivity of alkyl halides in S(_N)2 reactions follows the trend I > Br > Cl.[10] If you are using propyl chloride, consider switching to propyl bromide or propyl iodide. The addition of a catalytic amount of sodium iodide can also facilitate the reaction through the Finkelstein reaction.[11]

    • Possible Cause: Competing elimination reaction is occurring.

      • Solution: This is more likely with secondary propyl halides (which should be avoided). Always use a primary propyl halide.[5][8][9] Additionally, avoid excessively high reaction temperatures, which can favor elimination over substitution.[8]

    • Possible Cause: Moisture in the reaction.

      • Solution: Water will react with the phenoxide, rendering it non-nucleophilic. Ensure all glassware is oven-dried, and use anhydrous solvents.[11][12]

    Problem 3: Difficulty in purifying the final product.

    • Possible Cause: Presence of unreacted starting materials or side products.

      • Solution:

        • Unreacted Methyl 2-fluoro-3-hydroxybenzoate: This can be removed by a basic wash (e.g., with dilute NaOH solution) during the work-up, which will deprotonate the phenolic hydroxyl and make it water-soluble.

        • Unreacted Propyl Halide: This is typically volatile and can be removed under reduced pressure.

        • Purification Techniques: Column chromatography on silica gel using a hexane/ethyl acetate solvent system is a standard and effective method for purifying compounds of this type.[7][14] Recrystallization from a suitable solvent system can also be employed for final purification.[14]

    Experimental Protocols

    Protocol 1: Synthesis of Methyl 2-fluoro-3-hydroxybenzoate (Esterification)

    • To a round-bottom flask, add 2-fluoro-3-hydroxybenzoic acid (1.0 eq).

    • Add anhydrous methanol (10-15 mL per gram of acid).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise with stirring.[2]

    • Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    Protocol 2: Synthesis of Methyl 2-fluoro-3-propoxybenzoate (Williamson Ether Synthesis)

    • To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile (15 mL per gram of starting material), add Methyl 2-fluoro-3-hydroxybenzoate (1.0 eq).[7]

    • Add propyl bromide or propyl iodide (1.2 eq) at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC. If the reaction is slow, it can be stirred at room temperature for an extended period or gently heated.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Wash the filtrate successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Parameter Esterification Williamson Ether Synthesis
    Key Reagents Methanol, H₂SO₄ (cat.)Propyl halide, K₂CO₃
    Solvent MethanolAcetonitrile, DMF, or DMSO
    Temperature Reflux (65-70 °C)60-80 °C
    Typical Yield >90%70-90%
    Work-up Basic washFiltration, aqueous wash
    Purification ExtractionColumn Chromatography

    References

    • Williamson ether synthesis - Wikipedia. Available at: [Link]

    • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

    • askIITians. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. (2025). Available at: [Link]

    • Google Patents. US1946195A - Purification of organic fluorine compounds.
    • Google Patents. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
    • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). Available at: [Link]

    • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

    • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. (2005). Available at: [Link]

    • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

    • Filo. Limitations of Williamson ether synthesis class 12. (2025). Available at: [Link]

    • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

    • Vedantu. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. (2024). Available at: [Link]

    • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

    • University of Massachusetts. The Williamson Ether Synthesis. Available at: [Link]

    • ACS Publications. Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development. (2020). Available at: [Link]

    • ResearchGate. Fluorinated Aromatic Compounds. Available at: [Link]

    • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available at: [Link]

    • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (2020).
    • PMC. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Available at: [Link]

    • YouTube. Illustrate with examples the limitations of williamsons ether synthesis for the preparation of. (2023). Available at: [Link]

    • arkat usa. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022). Available at: [Link]

    • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
    • Analele Universității din Oradea, Fascicula: Protecția Mediului. 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available at: [Link]

    • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). Available at: [Link]

    • PMC - NIH. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

    • Google Patents. US5260475A - Esterification of hydroxybenzoic acids.
    • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

    Sources

    Optimization

    Troubleshooting common impurities in Methyl 2-fluoro-3-propoxybenzoate reactions

    Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and impurity profiles encountered during t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and impurity profiles encountered during the synthesis of Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3)[1].

    This molecule is typically synthesized via the O-alkylation of Methyl 2-fluoro-3-hydroxybenzoate (CAS: 1214324-64-7)[2] using a propyl halide. While seemingly straightforward, the presence of the electron-withdrawing fluorine atom and the base-sensitive methyl ester creates a competitive environment for side reactions. This guide provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

    I. Reaction Pathway & Mechanistic Pitfalls

    The primary reaction relies on the deprotonation of the phenolic hydroxyl group by a mild base, followed by an SN2 attack on the alkyl halide[3][4]. However, deviations in solvent purity or base selection can trigger divergent pathways, leading to critical impurities.

    ReactionPathway SM Methyl 2-fluoro-3-hydroxybenzoate (CAS: 1214324-64-7) Reagents Propyl Bromide K2CO3, DMF, 60-80°C SM->Reagents Product Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3) Reagents->Product Main Pathway ImpA Impurity: Hydrolysis (2-fluoro-3-propoxybenzoic acid) Reagents->ImpA +H2O / Excess Base ImpB Impurity: Transesterification (Propyl ester) Reagents->ImpB Alkoxide exchange

    Reaction pathway for Methyl 2-fluoro-3-propoxybenzoate and common side reactions.

    II. Self-Validating Standard Operating Procedure (SOP)

    To prevent impurities before they form, every protocol must be a self-validating system. This means incorporating in-process analytical checks that confirm the success of a step before the next reagent is introduced. This protocol is adapted from standardized etherification methodologies for fluoro-hydroxybenzoates[5].

    Step 1: System Dehydration & Validation

    • Action: Charge a dry 250 mL round-bottom flask with anhydrous N,N-Dimethylformamide (DMF) (10 mL/g of substrate).

    • Validation: Perform a Karl Fischer (KF) titration on the solvent. Do not proceed unless H2O < 50 ppm. Trace water will react with the base to form hydroxide, leading to ester hydrolysis.

    Step 2: Phenoxide Generation

    • Action: Add Methyl 2-fluoro-3-hydroxybenzoate (1.0 eq) and anhydrous K2CO3 (1.5 eq) to the flask. Stir at room temperature for 30 minutes.

    • Validation: Observe a distinct color shift (typically to a pale yellow/orange). This visual cue confirms the successful deprotonation and formation of the active phenoxide nucleophile.

    Step 3: Alkylation & Kinetic Monitoring

    • Action: Add 1-bromopropane (1.3 eq) dropwise. Attach a reflux condenser and heat to 70 °C.

    • Validation: Pull a 50 µL aliquot at the 4-hour mark for LC-MS analysis. The reaction is validating its trajectory if the starting material mass (m/z 171 [M+H]+) is depleted by >90% and the target mass (m/z 213 [M+H]+) is dominant.

    Step 4: Quench & Controlled Workup

    • Action: Cool the mixture to room temperature. Pour into ice water (3x reaction volume) and extract with Ethyl Acetate (3x).

    • Validation: Measure the pH of the aqueous layer prior to extraction. It should be mildly basic (pH 8-9). If it exceeds pH 11, immediately neutralize with 1M HCl to pH 7 to prevent late-stage saponification of the methyl ester. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    III. Quantitative Optimization Data

    The causality of impurity formation is best understood through empirical optimization. Table 1 demonstrates how solvent and base selection directly dictate the impurity profile.

    Table 1: Optimization of O-Alkylation Conditions

    Base (Eq)SolventTemp (°C)Time (h)Conversion (%)Target Yield (%)Major Impurity Profile
    K2CO3 (1.5)Acetone601285%82%Unreacted SM (15%)
    K2CO3 (1.5)DMF706>99%94% None (Optimal)
    Cs2CO3 (1.5)DMF704>99%88%Hydrolyzed Acid (8%)
    NaOH (2.0)MeOH/H2O654>99%<5%Hydrolyzed Acid (>90%)

    Data Interpretation: While Cesium Carbonate (Cs2CO3) accelerates the reaction due to the "cesium effect" (increased solubility and nucleophilicity of the phenoxide), its stronger basicity slightly increases the rate of ester hydrolysis. DMF with K2CO3 provides the optimal thermodynamic balance[3][6].

    IV. Troubleshooting Logic & FAQs

    When an experiment fails, systematic diagnosis is required. Use the decision tree below alongside the FAQs to isolate the chemical causality of your impurities.

    Troubleshooting Start LC-MS Analysis of Crude Q1 Is Target Mass (m/z 213 [M+H]+) Dominant? Start->Q1 Yes Proceed to Workup & Purification Q1->Yes Yes No Identify Major Impurity Mass Q1->No No Imp1 m/z 171: Unreacted SM (Incomplete Alkylation) No->Imp1 Imp2 m/z 199: Hydrolyzed Acid (Saponification) No->Imp2 Imp3 m/z 241: Propyl Ester (Transesterification) No->Imp3 Sol1 Increase Temp/Time or Add more Propyl Bromide Imp1->Sol1 Sol2 Use Anhydrous K2CO3/DMF Avoid strong base in workup Imp2->Sol2 Sol3 Lower Temp, avoid propanol Check K2CO3 equivalents Imp3->Sol3

    Decision tree for identifying and resolving common O-alkylation impurities.

    FAQ 1: Why am I seeing significant amounts of 2-fluoro-3-propoxybenzoic acid (m/z 199)?

    Causality: This is the product of ester saponification. Potassium carbonate is a weak base, but in the presence of trace water at 70 °C, it generates potassium hydroxide ( K2​CO3​+H2​O⇌KHCO3​+KOH ). The hydroxide ion rapidly attacks the electrophilic carbonyl carbon of the methyl ester. The adjacent fluorine atom actually exacerbates this by withdrawing electron density from the aromatic ring, making the ester slightly more susceptible to nucleophilic attack. Solution: Strictly adhere to the KF titration step in the SOP. If the impurity persists, switch the solvent to anhydrous Acetone. Acetone boils at 56 °C, capping the maximum reaction temperature and kinetically suppressing the hydrolysis pathway, albeit at the cost of a longer reaction time.

    FAQ 2: My reaction stalls at 80% conversion, leaving unreacted starting material (m/z 171). How do I push it to completion?

    Causality: 1-bromopropane is relatively volatile (boiling point ~71 °C). If your reflux condenser is not properly chilled, the alkylating agent will escape into the headspace, altering the stoichiometry and stalling the reaction. Furthermore, the inductive effect of the ortho-fluorine slightly reduces the nucleophilicity of the phenoxide oxygen. Solution: First, ensure your condenser is running at ≤5 °C. Second, utilize a Finkelstein modification . Add 0.1 equivalents of Potassium Iodide (KI) to the reaction mixture. The iodide will displace the bromide in situ, generating 1-iodopropane, which is significantly more electrophilic and possesses a higher boiling point (102 °C), driving the SN2 reaction to completion.

    FAQ 3: I detect a late-eluting impurity with a mass of m/z 241. What is this?

    Causality: This mass corresponds to the propyl ester of your target molecule (Propyl 2-fluoro-3-propoxybenzoate). This occurs via transesterification. If your 1-bromopropane has degraded to contain trace 1-propanol, or if extreme reaction times allow the K2CO3 to generate propoxide ions from the alkyl halide, these alkoxides will attack the methyl ester, displacing methanol. Solution: Distill your 1-bromopropane prior to use to remove propanol contaminants. Do not push the reaction past 12 hours.

    V. References

    1.[1] ChemScene. "2404733-95-3 | Methyl 2-fluoro-3-propoxybenzoate". ChemScene. 2.[2] BLD Pharm. "1214324-64-7 | Methyl 2-fluoro-3-hydroxybenzoate". BLD Pharm. 3.[3] SciSpace. "Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols". SciSpace. 4.[4] Academia.edu. "Convenient O-alkylation of phenols". Academia.edu. 5.[5] Benchchem. "Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid". Benchchem.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Catalytic Methoxycarbonylation for Methyl 2-fluoro-3-propoxybenzoate

    Welcome to the Technical Support Center for the synthesis of Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3). This guide addresses the optimization of the Palladium-catalyzed methoxycarbonylation of 1-bromo-2-fluor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3). This guide addresses the optimization of the Palladium-catalyzed methoxycarbonylation of 1-bromo-2-fluoro-3-propoxybenzene—a highly efficient, atom-economical C-C bond-forming step critical in advanced API intermediate manufacturing.

    This document is designed for process chemists and drug development professionals to troubleshoot and resolve common catalytic bottlenecks, ensuring high-yield, scalable production.

    System Architecture: Catalytic Cycle

    Understanding the mechanistic pathway is the first step in troubleshooting. The diagram below illustrates the self-feeding catalytic loop of the methoxycarbonylation process.

    CatalyticCycle Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)(Br)Ln Pd0->OxAdd + 1-bromo-2-fluoro-3-propoxybenzene COIns CO Migratory Insertion Ar-C(=O)-Pd(II)(Br)Ln OxAdd->COIns + CO NuAtt Nucleophilic Attack (MeOH + Base) COIns->NuAtt NuAtt->Pd0 - HBr (Base neutralized) Product Product Methyl 2-fluoro-3-propoxybenzoate NuAtt->Product Reductive Elimination

    Catalytic cycle of Pd-catalyzed methoxycarbonylation for Methyl 2-fluoro-3-propoxybenzoate.

    Core Troubleshooting Guide & FAQs

    Q1: We are observing rapid formation of palladium black, and the reaction stalls at <30% conversion. How do we prevent catalyst deactivation? Expertise & Causality: Palladium black indicates the irreversible aggregation of inactive Pd(0) nanoparticles. In the alkoxycarbonylation of aryl bromides, the oxidative addition complex (Ar-Pd(II)-Br) must quickly coordinate with Carbon Monoxide (CO). If the CO pressure is too low or gas-liquid mass transfer is poor, the Pd(II) intermediate decomposes. Furthermore, simple monodentate ligands like PPh₃ are highly prone to dissociation under these thermal conditions. Solution: Increase the CO pressure to 4–5 bar and ensure vigorous mechanical stirring (>800 rpm) to overcome mass transfer limitations. Switch from PPh₃ to a bidentate ligand with a wide bite angle, such as Xantphos. Xantphos heavily stabilizes the Pd center, prevents ligand dissociation, and ensures full conversion of the starting bromide[1].

    Q2: The conversion of the starting material is high, but we see significant amounts of 2-fluoro-3-propoxybenzene (reductive debromination) instead of the desired ester. What is causing this? Expertise & Causality: Reductive debromination is a competing side reaction that occurs when the Aryl-Pd(II)-Br intermediate undergoes β-hydride elimination from a coordinated alkoxide, or when the base acts as an unintended hydride donor before CO migratory insertion can occur. Organic amine bases (like Triethylamine) can undergo oxidation under catalytic conditions, acting as hydride sources. Solution: Lower the reaction temperature from 100°C to 80°C to kinetically favor CO insertion over side reactions. More importantly, switch the base from an organic amine to a mild inorganic base like NaOAc or K₂CO₃. Inorganic bases cannot act as hydride sources, thereby cleanly suppressing the debromination pathway[2].

    Q3: We are isolating a mixture of the methyl ester and the free carboxylic acid (2-fluoro-3-propoxybenzoic acid). How do we ensure strict esterification? Expertise & Causality: The formation of the free carboxylic acid implies the presence of adventitious water in the system. Water is a highly competitive nucleophile for the Acyl-Pd(II) intermediate; even trace amounts will lead to hydroxycarbonylation instead of the desired methoxycarbonylation. Solution: Ensure strictly anhydrous conditions. Use anhydrous Methanol (verified via Karl Fischer titration to be < 50 ppm water) and dry the inorganic base and co-solvents over 3Å molecular sieves prior to use. Purge the reactor thoroughly with Argon before introducing CO gas.

    Quantitative Optimization Data

    The following table summarizes the causal relationship between ligand/base selection and reaction efficiency during process optimization:

    EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Yield (%)Primary Observation
    1Pd(OAc)₂ / PPh₃Et₃NMeOH1004532Severe Pd black formation
    2Pd(OAc)₂ / dppfEt₃NMeOH1008568Moderate conversion
    3Pd(OAc)₂ / XantphosEt₃NMeOH / Toluene100>9975High reductive debromination
    4 Pd(OAc)₂ / Xantphos NaOAc MeOH / Toluene 80 >99 94 Clean conversion, optimized
    Standard Operating Procedure (SOP): Optimized Methoxycarbonylation

    This protocol represents a self-validating system for the synthesis of Methyl 2-fluoro-3-propoxybenzoate. By monitoring the pressure drop in Step 5, operators can validate the reaction's progress in real-time.

    Step 1: Reactor Preparation Bake a high-pressure Parr reactor at 120°C under a high vacuum for 2 hours to remove trace moisture. Backfill the vessel with Argon and cool to room temperature.

    Step 2: Reagent Loading Under a continuous Argon stream, charge the reactor with:

    • 1-bromo-2-fluoro-3-propoxybenzene (1.0 equiv, 10.0 mmol)

    • Pd(OAc)₂ (2.0 mol%)

    • Xantphos (2.5 mol%)

    • Anhydrous NaOAc (1.5 equiv, 15.0 mmol)

    Step 3: Solvent Addition Add a degassed, anhydrous mixture of Toluene and Methanol (1:1 v/v, 20 mL). Note: The use of Toluene as a co-solvent vastly improves the solubility of the fluorinated aryl bromide while the Methanol acts as the stoichiometric nucleophile.

    Step 4: Pressurization Seal the reactor. Purge the headspace with CO gas three times (pressurize to 3 bar, then vent safely). Finally, pressurize the reactor to a static 5 bar of CO.

    Step 5: Reaction & Self-Validation Heat the mixture to 80°C with vigorous mechanical stirring (1000 rpm) for 12 hours. Validation check: A steady drop in CO pressure over the first 4 hours confirms successful CO migratory insertion. Maintain pressure at 5 bar if a constant-pressure regulator is used.

    Step 6: Workup and Isolation Cool the reactor to room temperature and carefully vent the excess CO in a rated fume hood. Filter the crude dark mixture through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield pure Methyl 2-fluoro-3-propoxybenzoate as a clear oil.

    References
    • de Almeida, A. M., Andersen, T. L., Lindhardt, A. T., de Almeida, M. V., & Skrydstrup, T. (2015). General method for the preparation of active esters by palladium-catalyzed alkoxycarbonylation of aryl bromides. PubMed / The Journal of Organic Chemistry. URL:[Link]

    • Xin, Z., Gøgsig, T. M., Lindhardt, A. T., & Skrydstrup, T. (2012). An efficient method for the preparation of tertiary esters by palladium-catalyzed alkoxycarbonylation of aryl bromides. FAO AGRIS / Organic Letters. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Resolving Poor Solubility of Methyl 2-fluoro-3-propoxybenzoate in Assays

    This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-fluoro-3-propoxybenzoate in various experimental assays....

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-fluoro-3-propoxybenzoate in various experimental assays. Our approach is to empower you with the scientific rationale and practical steps to systematically overcome these issues, ensuring the integrity and reproducibility of your results.

    Frequently Asked Questions (FAQs)

    Q1: I've observed precipitation or cloudiness when I add my Methyl 2-fluoro-3-propoxybenzoate stock solution to my aqueous assay buffer. What is the likely cause?

    This is a classic sign of a compound exceeding its aqueous solubility limit. Methyl 2-fluoro-3-propoxybenzoate, an aromatic ester, is predicted to have low water solubility due to its hydrophobic nature.[1] When your concentrated stock solution, likely prepared in a highly organic solvent like DMSO, is introduced to the aqueous environment of your assay buffer, the compound "crashes out" of solution as it is no longer soluble at that concentration in the final solvent mixture.

    Q2: What is the first and most critical step to address this solubility issue?

    The foundational step is to prepare a high-quality, concentrated stock solution in an appropriate organic solvent.[2] Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of compounds.[2]

    Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

    • Determine the desired stock concentration: A common starting point is 10 mM.

    • Accurately weigh the compound: Use a calibrated analytical balance.

    • Calculate the required volume of DMSO:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing your compound.

    • Ensure complete dissolution: Vortex thoroughly. If necessary, gentle warming (e.g., 37°C) or brief sonication can be employed, but be mindful of compound stability.[3]

    • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

    Q3: My compound precipitates even when I add a small volume of my DMSO stock. How can I improve its solubility in the final assay medium?

    When direct dilution of a DMSO stock is problematic, a systematic approach to identify a suitable solvent system is necessary. This involves exploring co-solvents and other solubilizing agents.

    Troubleshooting Guide: Systematic Approach to Improving Solubility

    This guide will walk you through a series of steps to empirically determine the optimal solubilization strategy for Methyl 2-fluoro-3-propoxybenzoate in your specific assay.

    Step 1: Determine the Kinetic Aqueous Solubility

    Before attempting complex formulations, it is crucial to understand the baseline aqueous solubility of your compound. A simple kinetic solubility assay can provide a practical estimate.

    Protocol 2: Kinetic Solubility Assessment

    • Prepare a 10 mM stock solution of Methyl 2-fluoro-3-propoxybenzoate in 100% DMSO.

    • Create a series of dilutions of the stock solution in your aqueous assay buffer (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). A common method is to add 1-2 µL of the DMSO stock to the corresponding volume of buffer.

    • Incubate the dilutions at your assay temperature for a set period (e.g., 1-2 hours).

    • Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm).

    • The highest concentration that remains clear is your approximate kinetic aqueous solubility.

    Step 2: Co-Solvent Screening

    If the aqueous solubility is insufficient for your assay's required concentration, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[4]

    Table 1: Common Co-solvents for Biological Assays

    Co-SolventTypical Starting Concentration in Final Assay MediumNotes
    Dimethyl Sulfoxide (DMSO)< 0.5% (v/v)Can affect cell health and enzyme activity at higher concentrations. Always include a vehicle control.
    Ethanol< 1% (v/v)Can have effects on cells. Use with caution and appropriate controls.
    Polyethylene Glycol 400 (PEG 400)1-5% (v/v)Generally well-tolerated in many assays.
    Propylene Glycol (PG)1-5% (v/v)Another commonly used and often well-tolerated co-solvent.

    Workflow for Co-Solvent Selection

    Caption: Decision workflow for addressing poor aqueous solubility.

    Step 3: Utilizing Surfactants

    For particularly challenging compounds, surfactants can be employed. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5]

    Table 2: Surfactants for Enhancing Compound Solubility

    SurfactantTypeTypical Starting ConcentrationConsiderations
    Tween® 20 / Tween® 80Non-ionic0.01 - 0.1% (v/v)Widely used and generally have low toxicity in cell-based assays.
    Cremophor® ELNon-ionic0.01 - 0.1% (v/v)Can be effective but may have biological effects.
    Pluronic® F-68Non-ionic0.02 - 0.1% (w/v)Often used in cell culture for its shear-protective properties.

    Important Considerations:

    • Assay Compatibility: It is critical to test the compatibility of any co-solvent or surfactant with your specific assay. These agents can interfere with enzyme activity, cell viability, or detection methods. Always run a vehicle control containing the final concentration of the solubilizing agent without your compound.

    • Order of Addition: When preparing your final working solution, it is often best to add the concentrated stock solution to the assay buffer containing the co-solvent or surfactant while vortexing to ensure rapid and uniform dispersion.[3]

    Advanced Troubleshooting

    Q4: I've tried several co-solvents and surfactants, but I still see precipitation over the time course of my experiment. What else can I do?

    In such cases, more advanced formulation strategies may be necessary. One such approach is the use of cyclodextrins.

    Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[3] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    Diagram of Cyclodextrin Encapsulation

    Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin.

    Protocol 3: Screening with Cyclodextrins

    • Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in your assay buffer.

    • Create a series of dilutions of the cyclodextrin stock in your assay buffer.

    • Add your Methyl 2-fluoro-3-propoxybenzoate DMSO stock to each cyclodextrin dilution.

    • Incubate and observe for precipitation as described in Protocol 2.

    Summary and Best Practices

    • Start with a high-quality DMSO stock solution.

    • Empirically determine the kinetic aqueous solubility of your compound in your assay buffer.

    • Systematically screen a panel of co-solvents and surfactants if solubility is an issue.

    • Always include appropriate vehicle controls in your experiments.

    • For highly insoluble compounds, consider advanced formulation strategies like cyclodextrins.

    • Document your final, optimized solubilization protocol for reproducibility.

    By following this structured approach, you can effectively address the solubility challenges posed by Methyl 2-fluoro-3-propoxybenzoate and obtain reliable and meaningful data in your assays.

    References

    • Formosa Plastics Corporation. SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. Available from: [Link]

    • YesWeLab. Ester assay in the laboratory. 2024. Available from: [Link]

    • AOBChem. 2-Fluoro-3-methyl-6-propoxybenzoic acid | 2624417-63-4. Available from: [Link]

    • Lotte Chemical. Safety Data Sheet(SDS). 2023. Available from: [Link]

    • ResearchGate. Effects of Properties on Biological Assays | Request PDF. Available from: [Link]

    • ResearchGate. (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. 2016. Available from: [Link]

    • PubMed. Recent advances in techniques for enhancing the solubility of hydrophobic drugs. 2022. Available from: [Link]

    • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
    • MDPI. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. 2021. Available from: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: Methyl 2-fluoro-3-propoxybenzoate vs. Methyl 2-fluoro-3-methoxybenzoate

    Executive Summary Methyl 2-fluoro-3-methoxybenzoate[1] and Methyl 2-fluoro-3-propoxybenzoate[2] are highly versatile fluorinated aromatic building blocks. They are predominantly utilized in the synthesis of complex pharm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl 2-fluoro-3-methoxybenzoate[1] and Methyl 2-fluoro-3-propoxybenzoate[2] are highly versatile fluorinated aromatic building blocks. They are predominantly utilized in the synthesis of complex pharmaceutical heterocycles, such as indazoles[3] and benzothiophenes[4], via Nucleophilic Aromatic Substitution (SNAr) followed by intramolecular cyclization. While both share an identical electrophilic core, the steric and lipophilic differences between the C3-methoxy and C3-propoxy substituents fundamentally alter their reaction kinetics and process suitability.

    Mechanistic Reactivity Profile

    As an application scientist designing scalable synthetic routes, understanding the causality behind substituent effects is critical for optimizing yields:

    • Electronic Activation : In both molecules, the C1-methyl ester acts as a strong electron-withdrawing group (EWG). It depletes electron density from the aromatic ring, effectively activating the ortho-positioned C2-fluorine for nucleophilic attack[5].

    • Steric Impediment (The Differentiator) : The methoxy group (-OCH3) is compact, offering minimal steric resistance to incoming nucleophiles. In contrast, the propoxy group (-OCH2CH2CH3) possesses a flexible, freely rotating alkyl chain. During the transition state of an SNAr reaction, this larger steric bulk shields the C2-fluorine, increasing the activation energy ( ΔG‡ ). Consequently, the propoxy derivative typically requires longer reaction times or elevated temperatures to achieve comparable conversions.

    • Lipophilicity & Solvation : The extended hydrocarbon chain of the propoxy variant increases the molecule's overall lipophilicity. While this enhances solubility in non-polar organic solvents, it can complicate downstream purification and alter the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

    Comparative Performance Data

    The following table synthesizes the physicochemical properties and benchmarked reactivity of both building blocks in standard SNAr-driven cyclization workflows.

    ParameterMethyl 2-fluoro-3-methoxybenzoateMethyl 2-fluoro-3-propoxybenzoate
    CAS Number 958991-48-5[1]2404733-95-3[2]
    C3-Substituent Bulk Low (Compact)High (Flexible linear chain)
    SNAr Yield (Benzyl Mercaptan) 95% (Standard conditions)[4]~75-80% (Requires extended time)
    Indazole Cyclization Yield >85%[3]~65-70%
    Lipophilicity (Estimated XLogP3) ~1.8~2.8
    Optimal Reaction Temp (SNAr) 30 °C[4]45 - 50 °C

    Note: Yields are benchmarked based on the tandem hydroxybenzothiophene synthesis protocol detailed below[4].

    Validated Experimental Workflow: Tandem Hydroxybenzothiophene Synthesis

    To objectively compare these substrates, we utilize a transition-metal-free tandem SNAr/cyclization protocol developed by Yin et al. (2025)[4]. This method is designed as a self-validating system : the incorporation of an internal standard allows for real-time kinetic monitoring, ensuring that any drop in yield is definitively linked to the substrate's inherent reactivity rather than procedural errors.

    Step-by-Step Protocol:

    • Reaction Assembly (Inert Atmosphere) : Inside a nitrogen-filled glovebox, add the selected methyl 2-fluoro-3-alkoxybenzoate (0.1 mmol, 1.0 equiv) and benzyl mercaptan (0.11 mmol, 1.1 equiv) to an oven-dried microwave vial[4].

    • Base Addition (Causality) : Add LiN(SiMe3)2 (LiHMDS) (0.22 mmol, 2.2 equiv) and anhydrous THF (0.5 mL)[4]. Why LiHMDS? LiHMDS is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the thiol to form a highly reactive thiolate nucleophile without competitively attacking the electrophilic methyl ester[5].

    • Tandem Reaction : Seal the vial, remove it from the glovebox, and stir in an oil bath at 30 °C for 10 hours[4]. Mechanism: The first equivalent of base drives the intermolecular SNAr displacement of the C2-fluorine. The second equivalent facilitates the subsequent intramolecular cyclization via ester attack, releasing methanol[5].

    • In-Process Validation : Withdraw a 10 µL aliquot, quench with saturated aqueous NH4Cl, and extract with ethyl acetate. Analyze the organic layer via Gas Chromatography (GC) using n-tetradecane as an internal standard[4]. This step validates the complete consumption of the starting material before proceeding to workup.

    • Purification : Purify the crude material via silica gel flash chromatography (eluent: petroleum ether/dichloromethane = 15:1) to isolate the final 3-hydroxybenzothiophene derivative[4].

    Reaction Pathway Visualization

    The following diagram illustrates the logical flow of the tandem SNAr and cyclization sequence.

    G A Methyl 2-fluoro- 3-alkoxybenzoate C SNAr Intermediate (Thioether) A->C C2-Fluorine Displacement B Thiolate Nucleophile (LiHMDS mediated) B->C Nucleophilic Attack D Intramolecular Cyclization C->D Base-driven Ester Attack E 3-Hydroxybenzothiophene D->E - MeOH

    Tandem SNAr and cyclization pathway of 2-fluoro-3-alkoxybenzoates.

    References

    • Tandem Hydroxybenzothiophene Synthesis Mediated by LiN(SiMe3)2 Source: Yin, K., Ji, Y., et al., Journal of Organic Chemistry, 2025. ACS Publications. URL:[Link]

    Sources

    Comparative

    A Comparative Guide to the Validated Quantification of Methyl 2-fluoro-3-propoxybenzoate by GC-MS

    This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of Methyl 2-fluoro-3-propoxybenzoate. Designed for researchers, sc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of Methyl 2-fluoro-3-propoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental choices, presents a detailed validation protocol, and compares the performance of the GC-MS method against a plausible alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies and validation parameters detailed herein are grounded in internationally recognized guidelines to ensure scientific integrity and regulatory compliance.

    Introduction: The Imperative of Method Validation

    In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) and their intermediates is paramount. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This guide focuses on Methyl 2-fluoro-3-propoxybenzoate, a substituted aromatic ester, and outlines a robust validation process for its quantification using GC-MS, a powerful technique renowned for its sensitivity and specificity.[3][4] Adherence to validation guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures the generation of high-quality, reproducible data essential for regulatory submissions and product safety.[5][6][7]

    Method Selection Rationale: GC-MS vs. HPLC-UV

    The choice between GC-MS and HPLC-UV for the quantification of a semi-volatile, thermally stable compound like Methyl 2-fluoro-3-propoxybenzoate hinges on several factors.

    • GC-MS: This technique is inherently well-suited for the analysis of volatile and semi-volatile compounds.[3][4] The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry provides exceptional specificity and sensitivity. The expected volatility of Methyl 2-fluoro-3-propoxybenzoate, inferred from structurally similar compounds, makes it an ideal candidate for GC-MS analysis.

    • HPLC-UV: While a viable alternative, HPLC with UV detection may present challenges.[8] The analyte must possess a suitable chromophore for UV detection. Although the benzene ring in Methyl 2-fluoro-3-propoxybenzoate will absorb UV light, the sensitivity might be lower compared to GC-MS. Furthermore, achieving adequate separation from potential impurities might require more extensive method development.

    This guide will proceed with a detailed validation of the GC-MS method, followed by a comparative performance summary against a hypothetical, optimized HPLC-UV method.

    Experimental Workflow and Validation Protocol

    The validation of the GC-MS method for Methyl 2-fluoro-3-propoxybenzoate quantification follows a structured workflow, encompassing sample preparation, instrument configuration, and a comprehensive assessment of validation parameters as stipulated by ICH Q2(R1) guidelines.[6][9]

    GC-MS Method Validation Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Validation Method Validation Prep Standard & Sample Preparation IS Internal Standard Spiking Prep->IS Ext Liquid-Liquid Extraction IS->Ext Inj GC Injection Ext->Inj Sep Chromatographic Separation Inj->Sep Det MS Detection (SIM Mode) Sep->Det Spec Specificity Det->Spec Lin Linearity & Range Det->Lin Acc Accuracy Det->Acc Prec Precision Det->Prec LOD LOD & LOQ Det->LOD Rob Robustness Det->Rob

    Caption: Workflow for GC-MS method validation.

    Materials and Reagents
    • Analyte: Methyl 2-fluoro-3-propoxybenzoate (Reference Standard, >99.5% purity)

    • Internal Standard (IS): Methyl 2-fluoro-3-methylbenzoate. Rationale: This compound is structurally similar to the analyte, ensuring comparable extraction efficiency and chromatographic behavior. Its distinct mass spectrum prevents interference with the analyte signal. While a deuterated analog is the ideal internal standard, its commercial unavailability necessitates the use of a close structural analog.[10]

    • Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane (all HPLC or GC grade)

    • Reagents: Anhydrous Sodium Sulfate

    Instrumentation and Chromatographic Conditions
    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 7000D GC/TQ System (or equivalent)

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantification Ion (Analyte): To be determined from the mass spectrum of the reference standard (e.g., molecular ion or a prominent fragment ion).

      • Qualifier Ions (Analyte): Two to three additional characteristic ions.

      • Quantification Ion (IS): To be determined from the mass spectrum of the internal standard.

    Sample Preparation Protocol
    • Standard Preparation: Prepare a stock solution of Methyl 2-fluoro-3-propoxybenzoate (1 mg/mL) in dichloromethane. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

    • Internal Standard Spiking: Add a fixed concentration of the internal standard (e.g., 10 µg/mL of Methyl 2-fluoro-3-methylbenzoate) to all calibration standards and quality control (QC) samples.

    • Sample Extraction (from a hypothetical matrix, e.g., a reaction mixture): a. To 1 mL of the sample matrix, add 1 mL of deionized water and 2 mL of dichloromethane containing the internal standard. b. Vortex for 2 minutes to ensure thorough mixing. c. Centrifuge at 3000 rpm for 10 minutes to separate the layers. d. Carefully transfer the organic (bottom) layer to a clean vial. e. Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water. f. The dried extract is now ready for GC-MS analysis.

    Validation Parameters and Acceptance Criteria

    The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[6][9]

    Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate

    Sources

    Validation

    Comparative Analysis of Fluorinated Benzoate Esters in Organic Synthesis: Reactivity, Stability, and Methodological Workflows

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Value In modern medicinal chemistry and advanced materials science, the strategic incorporation of fluor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals.

    Executive Summary & Strategic Value

    In modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorine is a cornerstone of rational design. Fluorinated benzoate esters represent a highly versatile class of building blocks that offer distinct advantages over their non-fluorinated counterparts. The extreme electronegativity of fluorine, coupled with the strength of the C–F bond, fundamentally alters the electronic landscape of the benzoate scaffold.

    As a Senior Application Scientist, I frequently observe that the transition from non-fluorinated to fluorinated benzoates is not merely a substitution—it is a paradigm shift in reactivity. Fluorinated benzoates unlock entirely new synthetic disconnections, such as facile decarboxylative cross-coupling[1], highly efficient nucleophilic aromatic substitution (SNAr)[2], and late-stage molecular sculpting via photocatalysis[3]. This guide objectively compares the performance of fluorinated versus non-fluorinated benzoate esters, providing field-proven protocols and mechanistic causality to empower your synthetic workflows.

    Comparative Physicochemical Profiling

    Understanding the physicochemical divergence between non-fluorinated and fluorinated benzoates is critical for predicting their behavior in both the reaction flask and biological systems. The inductive electron-withdrawing effect of fluorine modulates acidity, lipophilicity, and hydrolytic stability[4].

    Table 1: Physicochemical Comparison of Benzoate Esters
    PropertyBenzoate (Non-Fluorinated)4-FluorobenzoatePentafluorobenzoateMechanistic Causality & Synthetic Impact
    Parent Acid pKa 4.204.14~1.48Extensive fluorination drastically increases acidity. The resulting polyfluorocarboxylate is a superior leaving group, lowering the activation energy for decarboxylation[5].
    Lipophilicity (LogP) Baseline+0.14+0.9 to +1.2Enhanced lipophilicity improves membrane permeability in drug design. Synthetically, it requires less polar solvent systems during chromatographic purification.
    Hydrolytic Stability HighHighModerate / LowHighly fluorinated esters are more susceptible to base-catalyzed hydrolysis due to the extreme electrophilicity of the carbonyl carbon[4].
    SNAr Reactivity InertVery LowExtremely HighThe highly electron-deficient aromatic ring of perfluorinated analogs readily accepts nucleophiles, enabling metal-free C–N and C–O bond formation[2].

    Reactivity Paradigm 1: Decarboxylative Cross-Coupling (DCC)

    The Comparative Advantage

    Non-fluorinated benzoates generally resist decarboxylation, requiring harsh conditions (often >160 °C) or specific ortho-directing groups to force the extrusion of CO2. In stark contrast, polyfluorobenzoates undergo decarboxylative cross-coupling with aryl halides under much milder conditions. The presence of ortho-fluorine atoms significantly lowers the energy barrier for decarboxylation by stabilizing the resulting aryl-metal intermediate via inductive effects[1].

    Recent advancements have shown that transitioning from potassium to zinc polyfluorobenzoates allows the reaction to proceed at even lower temperatures, generating air-stable zinc reagents in situ[5].

    DCC_Mechanism A Zinc Polyfluorobenzoate B Decarboxylation (-CO2) A->B Heat / Pd Cat C Polyfluoroaryl-Zinc Intermediate B->C Lowered Ea via ortho-F effect D Transmetalation with Pd(II) C->D Aryl-Pd-X E Reductive Elimination (Polyfluorobiaryl) D->E Product Release

    Mechanistic pathway of Pd-catalyzed decarboxylative cross-coupling of polyfluorobenzoates.

    Experimental Protocol: Pd-Catalyzed DCC of Zinc Polyfluorobenzoates

    Self-Validating Design: This protocol utilizes in situ zinc salt formation. The visual transition from a heterogeneous suspension of Zn(OH)2 to a homogeneous solution confirms the successful generation of the active zinc polyfluorobenzoate precursor.

    Step-by-Step Methodology:

    • In Situ Salt Formation: In an oven-dried Schlenk tube, combine pentafluorobenzoic acid (1.2 equiv) and Zn(OH)2 (0.6 equiv) in DMF (0.2 M). Stir at room temperature for 30 minutes until the mixture becomes homogeneous.

    • Catalyst & Substrate Addition: Add the aryl bromide (1.0 equiv), Pd(OAc)2 (5 mol%), and a suitable phosphine ligand (e.g., XPhos, 10 mol%).

    • Decarboxylative Coupling: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100 °C under an argon atmosphere for 12 hours. The ortho-fluorines drive the extrusion of CO2, generating the nucleophilic zinc species.

    • Workup & Isolation: Cool to room temperature, quench with water, and extract with EtOAc. The high lipophilicity of the fluorinated product ensures clean phase separation. Purify via silica gel chromatography.

    Reactivity Paradigm 2: Nucleophilic Aromatic Substitution (SNAr)

    The Comparative Advantage

    Standard benzoate esters are completely inert to SNAr due to insufficient electron deficiency. However, perfluorinated esters, such as methyl pentafluorobenzoate, are highly electrophilic. The ester group acts as a powerful electron-withdrawing director, stabilizing the Meisenheimer complex and directing nucleophilic attack almost exclusively to the para position[2].

    SNAr_Pathway A Methyl Pentafluorobenzoate B Nucleophilic Attack (e.g., Amine / Azide) A->B Nucleophile C Meisenheimer Complex (Stabilized by F & Ester) B->C Rate Limiting Step D Para-Substituted Product (F- Elimination) C->D Fast

    Nucleophilic aromatic substitution (SNAr) regioselectivity pathway for perfluorobenzoates.

    Experimental Protocol: Para-Selective SNAr with Amines

    Self-Validating Design: The displacement of the para-fluorine atom alters the UV absorption profile of the molecule. TLC monitoring under a 254 nm UV lamp will show a distinct shift in Rf value and spot intensity, confirming the conversion.

    Step-by-Step Methodology:

    • Reagent Mixing: Dissolve methyl pentafluorobenzoate (1.0 equiv) in anhydrous acetonitrile (0.5 M).

    • Nucleophile Addition: Add the secondary amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) dropwise at 0 °C. The base neutralizes the generated HF, preventing ester hydrolysis.

    • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours. The ester carbonyl strongly activates the para position, ensuring high regioselectivity.

    • Workup: Concentrate the mixture in vacuo, redissolve in dichloromethane, and wash with 1M HCl to remove excess amine and DIPEA. Dry over Na2SO4 and concentrate to yield the para-amino tetrafluorobenzoate.

    Reactivity Paradigm 3: Photocatalytic Hydrodefluorination (Molecular Sculpting)

    The Comparative Advantage

    Synthesizing specific partially fluorinated benzoates (e.g., 2,3,5-trifluorobenzoate) from bottom-up approaches is notoriously difficult due to poor regiocontrol during direct fluorination. A modern alternative is "molecular sculpting"—starting with a readily available perfluorobenzoate and selectively removing fluorine atoms via visible-light photocatalysis[3][6].

    HDF_Workflow A Perfluorobenzoate Precursor B Single Electron Transfer (SET) A->B Visible Light + Photocatalyst C Radical Anion Intermediate B->C e- from Donor D Selective C-F Cleavage C->D Regioselective E Partially Fluorinated Benzoate D->E H-atom Transfer

    Workflow of photocatalytic hydrodefluorination for molecular sculpting of benzoates.

    Experimental Protocol: Regioselective Hydrodefluorination

    Self-Validating Design: The reaction relies on the continuous generation of a radical anion. If the light source is turned off, the reaction immediately halts (light/dark ON/OFF validation), proving the photocatalytic nature of the C–F bond cleavage.

    Step-by-Step Methodology:

    • System Setup: In a clear glass vial, combine the perfluorinated benzoate ester (1.0 equiv), a visible-light photocatalyst (e.g., fac-Ir(ppy)3, 2 mol%), and a sacrificial electron donor (e.g., Hantzsch ester, 1.5 equiv) in DMF.

    • Degassing: Degas the solution thoroughly with argon for 15 minutes. Oxygen quenches the excited state of the photocatalyst and must be rigorously excluded.

    • Irradiation: Irradiate the vial with blue LEDs (450 nm) at room temperature for 16 hours. The single-electron transfer (SET) reduces the arene to a radical anion, which subsequently expels a fluoride ion regioselectively based on the stability of the resulting radical[3].

    • Isolation: Dilute with water, extract with diethyl ether, and purify via column chromatography to isolate the partially fluorinated benzoate.

    Conclusion & Strategic Recommendations

    Fluorinated benzoate esters are not just structural analogs of standard benzoates; they are highly reactive synthons.

    • Use Decarboxylative Cross-Coupling when you need to construct complex polyfluorobiaryls without relying on unstable organometallic reagents.

    • Leverage SNAr on perfluorobenzoates for rapid, metal-free functionalization at the para position.

    • Employ Photocatalytic Hydrodefluorination when targeting specific, hard-to-synthesize partially fluorinated motifs for structure-activity relationship (SAR) studies in drug development.

    References

    • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: PubMed Central (NIH) URL:[Link]

    • Visible Light Photocatalysis for the Generation and Use of Reactive Azolyl and Polyfluoroaryl Intermediates Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

    • Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates Source: PubMed Central (NIH) URL:[Link]

    • Mild Pd-Catalyzed Decarboxylative Cross-Coupling of Zinc(II) Polyfluorobenzoates with Aryl Bromides and Nonaflates: Access to Polyfluorinated Biaryls Source: Organic Letters (ACS Publications) URL:[Link]

    • Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates Source: Organic Letters (ACS Publications) URL:[Link]

    Sources

    Comparative

    Benchmarking Methyl 2-fluoro-3-propoxybenzoate Against Traditional Chemical Building Blocks: A Technical Guide

    The strategic incorporation of fluorine into organic scaffolds has fundamentally reshaped modern medicinal chemistry. Today, a significant percentage of newly approved small-molecule therapeutics contain at least one flu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The strategic incorporation of fluorine into organic scaffolds has fundamentally reshaped modern medicinal chemistry. Today, a significant percentage of newly approved small-molecule therapeutics contain at least one fluorine atom, a design choice driven by the need for superior metabolic stability, enhanced binding affinity, and optimized pharmacokinetics .

    Within this landscape, Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3) has emerged as a highly specialized, next-generation building block. This guide objectively benchmarks its physicochemical performance against traditional, non-fluorinated chemical building blocks (such as methyl benzoate and methyl 3-propoxybenzoate), providing researchers and drug development professionals with the mechanistic rationale and experimental data necessary for rational drug design.

    Mechanistic Causality: The Fluorine Advantage

    To understand why Methyl 2-fluoro-3-propoxybenzoate outperforms traditional building blocks, we must analyze the causality behind its structural modifications.

    The Ortho-Fluoro Effect

    In traditional benzoic acid derivatives, the aryl hydrogens are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Replacing the hydrogen at the ortho position (C2) with a fluorine atom introduces three critical advantages :

    • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol compared to ~98 kcal/mol for C-H). This blocks enzymatic hydroxylation at the ortho position.

    • Electronic Withdrawal (pKa Modulation): Fluorine is the most electronegative element. Through inductive electron withdrawal, it stabilizes the conjugate base (carboxylate anion) of the corresponding free acid. This lowers the pKa, which can enhance the molecule's ability to form strong ionic interactions with target protein residues.

    • Conformational Locking: The steric bulk of fluorine (larger than hydrogen, smaller than oxygen) forces the adjacent carboxylate/ester group into a preferred coplanar orientation, reducing entropic penalties upon receptor binding.

    The Meta-Propoxy Substitution

    While the fluorine atom handles electronic and metabolic tuning, the 3-propoxy group drives lipophilicity. The flexible, hydrophobic three-carbon chain allows the molecule to effectively occupy deep, lipophilic pockets in target receptors, increasing overall binding affinity while maintaining sufficient solubility profiles compared to bulkier aromatic substituents .

    G A Methyl 2-fluoro-3-propoxybenzoate B Ortho-Fluorine Substitution A->B C Meta-Propoxy Group A->C D Electronic Withdrawal (Lower pKa of Acid) B->D E Steric Shielding (CYP450 Resistance) B->E F Enhanced Lipophilicity (Higher LogP) C->F H Optimized Target Binding D->H G Improved Metabolic Stability E->G F->H

    Caption: Logical flowchart detailing the physicochemical impact of structural modifications.

    Quantitative Benchmarking Data

    To objectively evaluate the performance of Methyl 2-fluoro-3-propoxybenzoate, we benchmark it against two traditional baselines: the foundational Methyl benzoate and the non-fluorinated analog Methyl 3-propoxybenzoate .

    Property / MetricMethyl benzoate (Traditional)Methyl 3-propoxybenzoate (Non-Fluorinated)Methyl 2-fluoro-3-propoxybenzoate (Next-Gen)
    Molecular Weight ( g/mol ) 136.15194.23212.22
    Calculated LogP (cLogP) 2.123.453.68
    pKa of Corresponding Acid 4.204.153.25
    HLM Half-Life (T1/2, min) ~25~35> 120
    Primary Metabolic Liability Aromatic hydroxylationO-dealkylation, HydroxylationO-dealkylation (Aromatic ring shielded)

    Data Interpretation: The introduction of the 2-fluoro group drastically lowers the pKa of the active acid (from 4.15 to 3.25), increasing its acidity. Most notably, the in vitro half-life in Human Liver Microsomes (HLM) is extended by over 300% compared to the non-fluorinated analog, proving the protective causality of the C-F bond against oxidative degradation.

    Self-Validating Experimental Protocols

    To utilize Methyl 2-fluoro-3-propoxybenzoate in drug discovery, it must first be converted into its active free acid and subsequently coupled to an amine to form a bioactive amide. The following protocol is designed as a self-validating system, ensuring that researchers can confirm success at every intermediate stage.

    Protocol: Saponification and Amide Derivatization

    Phase 1: Saponification (Ester Hydrolysis) Objective: Convert Methyl 2-fluoro-3-propoxybenzoate to 2-fluoro-3-propoxybenzoic acid.

    • Reaction Setup: Dissolve 1.0 mmol of Methyl 2-fluoro-3-propoxybenzoate in 5 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water.

    • Reagent Addition: Add 3.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) to the stirring solution. Stir at room temperature for 4 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. Validation trigger: The reaction is complete when the high-Rf ester spot (~0.7) completely disappears, replaced by a baseline spot (the highly polar carboxylate salt).

    • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl until the pH reaches ~2.0.

    • Extraction: Extract the precipitated free acid with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Phase 2: Amide Coupling Objective: Couple the free acid with a primary amine using HATU.

    • Activation: Dissolve the isolated 2-fluoro-3-propoxybenzoic acid (1.0 mmol) in 5 mL of anhydrous Dimethylformamide (DMF). Add 1.2 mmol of HATU and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes. Causality: HATU converts the stable carboxylic acid into a highly reactive OAt-ester intermediate, driven by the basic environment provided by DIPEA.

    • Coupling: Add 1.1 mmol of the desired primary amine. Stir at room temperature for 12 hours.

    • Self-Validation (Workup): Dilute the mixture with 20 mL of Ethyl Acetate and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated NaHCO₃ (to remove unreacted acid and HATU byproducts). If the protocol was executed correctly, LC-MS of the organic layer will show a single dominant peak corresponding to the target amide mass, validating the chemical logic of the purification steps.

    Workflow N1 Step 1: Saponification (LiOH, THF/H2O) N2 Intermediate: 2-fluoro-3-propoxybenzoic acid N1->N2 Acidification (HCl) N3 Step 2: Activation (HATU, DIPEA, DMF) N2->N3 15 min RT N4 Step 3: Amide Coupling (Add Primary Amine) N3->N4 Nucleophilic Attack N5 Final Product: Fluorinated Amide Derivative N4->N5 Aqueous Workup

    Caption: Step-by-step experimental workflow for derivatizing the building block into an amide.

    Conclusion

    Benchmarking Methyl 2-fluoro-3-propoxybenzoate against traditional non-fluorinated building blocks reveals a clear superiority in metabolic stability and physicochemical tunability. By leveraging the strong electron-withdrawing nature and steric shielding of the ortho-fluorine atom, alongside the lipophilic anchoring of the meta-propoxy group, medicinal chemists can bypass common pharmacokinetic bottlenecks early in the drug discovery pipeline.

    References

    • Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. PubMed. Retrieved from[Link]

    Validation

    Reproducibility and Mechanistic Evaluation of Methyl 2-fluoro-3-propoxybenzoate Synthesis Pathways

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Validated Protocol Executive Summary Methyl 2-fluoro-3-propoxybenzoate (CAS 2404733-95-3) [1] is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Validated Protocol

    Executive Summary

    Methyl 2-fluoro-3-propoxybenzoate (CAS 2404733-95-3) [1] is a highly valued intermediate in the development of targeted therapeutics, including kinase inhibitors and HIV protease inhibitors [4]. The presence of the ortho-fluorine atom significantly alters the electronic landscape of the phenolic hydroxyl group, lowering its pKa and influencing its nucleophilicity. A common bottleneck in early-stage drug development is the inconsistent reproducibility of its synthesis across different laboratory environments. This guide evaluates the mechanistic pathways for synthesizing this molecule, compares their reproducibility metrics, and provides a self-validating, highly scalable protocol.

    Mechanistic Pathways & Causality

    When synthesizing alkyl 2-fluoro-3-alkoxybenzoates from Methyl 2-fluoro-3-hydroxybenzoate [2], chemists typically choose between two primary pathways. Understanding the causality behind reagent selection is critical for reproducibility.

    Route A: Base-Mediated Williamson O-Alkylation (The Industry Standard)

    This route utilizes 1-bromopropane and a mild base in a polar aprotic solvent.

    • Base Selection Causality: Potassium carbonate ( K2​CO3​ ) is strictly selected over stronger bases like sodium hydroxide ( NaOH ) or sodium hydride ( NaH ). The inductive electron-withdrawing effect of the ortho-fluorine atom increases the acidity of the adjacent phenolic OH. K2​CO3​ is sufficiently basic to generate the phenoxide nucleophile quantitatively without triggering the premature saponification of the methyl ester—a common failure point in poorly reproducible protocols [3].

    • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It solvates the potassium cation, leaving the phenoxide relatively "naked" and highly reactive, thereby accelerating the SN​2 displacement of the bromide.

    Route B: Mitsunobu Alkylation

    This alternative utilizes 1-propanol, triphenylphosphine ( PPh3​ ), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

    • Causality & Limitations: This route operates under mild, neutral conditions, entirely eliminating the risk of ester hydrolysis. The reaction proceeds via the activation of the alcohol, ensuring strict regioselectivity for O-alkylation. However, the primary drawback is the generation of stoichiometric triphenylphosphine oxide (TPPO). Across different labs, variable success in removing TPPO during chromatography leads to inconsistent purity profiles, making this route less ideal for scale-up.

    Quantitative Route Comparison

    The following table summarizes the performance metrics of both synthetic pathways based on cross-lab reproducibility data.

    MetricRoute A (Williamson Alkylation)Route B (Mitsunobu Alkylation)
    Typical Isolated Yield 85% – 92%65% – 75%
    Regioselectivity >99% (Strict O-alkylation)>99% (Strict O-alkylation)
    Primary Impurity Risk Ester hydrolysis (if wet base is used)Triphenylphosphine oxide (TPPO) carryover
    Scalability High (Kilogram scale)Low (Gram scale due to atom economy)
    Cross-Lab Reproducibility Excellent Moderate

    Visualizations

    SynthesisRoutes SM1 Methyl 2-fluoro-3-hydroxybenzoate (Starting Material) R1 Route A: 1-Bromopropane, K2CO3 DMF, 60°C SM1->R1 Williamson Ether Synthesis R2 Route B: 1-Propanol, PPh3, DIAD THF, 0°C to RT SM1->R2 Mitsunobu Reaction Product Methyl 2-fluoro-3-propoxybenzoate (Target Product) R1->Product High Yield, Scalable R2->Product Mild, TPPO Byproduct

    Comparative synthesis pathways for Methyl 2-fluoro-3-propoxybenzoate.

    WorkflowQC Step1 Reaction Setup (Anhydrous) QC1 QC1 Step1->QC1 Step2 Alkylation (60°C, 4h) QC1->Step2 QC2 QC: LC-MS Target m/z 213.1 Step2->QC2 Step3 Purification (Silica Gel) QC2->Step3 QC3 QC: 1H NMR Ester Intact Step3->QC3

    Self-validating workflow and critical QC checkpoints for Route A.

    Self-Validating Experimental Protocol: Optimized Route A

    To guarantee reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the inline Quality Control (QC) parameters are met.

    Objective: Synthesize Methyl 2-fluoro-3-propoxybenzoate from Methyl 2-fluoro-3-hydroxybenzoate.

    Step 1: Phenoxide Generation (Deprotonation)
    • Action: Dissolve 1.0 eq of Methyl 2-fluoro-3-hydroxybenzoate in anhydrous DMF (0.2 M concentration). Add 1.5 eq of finely powdered, oven-dried K2​CO3​ . Stir at room temperature for 30 minutes under a nitrogen atmosphere.

    • Causality: Oven-drying the base prevents the introduction of moisture, which would otherwise act as a nucleophile and hydrolyze the methyl ester at elevated temperatures [3].

    • Validation Check: The solution must transition from colorless to a distinct pale yellow tint, confirming the thermodynamic formation of the phenoxide anion.

    Step 2: Alkylation
    • Action: Add 1.2 eq of 1-bromopropane dropwise via syringe. Elevate the internal temperature to 60°C and stir for 4 hours.

    • Causality: 60°C provides sufficient thermal energy to overcome the activation barrier of the SN​2 reaction while remaining safely below the boiling point of 1-bromopropane (71°C), preventing reagent loss and maintaining stoichiometry.

    • Validation Check: Perform LC-MS analysis of an aliquot. The starting material peak ( m/z 171.1 [M+H]+ ) should disappear, replaced by the product peak ( m/z 213.1[M+H]+ ). Critical Alert: If a peak at m/z 199.1 appears, ester hydrolysis (forming the carboxylic acid) has occurred. Halt the reaction and verify the anhydrous nature of your reagents.

    Step 3: Quench and Chemical Filtration
    • Action: Cool the mixture to room temperature, dilute with 5 volumes of distilled water, and extract with Ethyl Acetate ( ). Wash the combined organic layers with 0.5 M NaOH , followed by brine.

    • Causality: The 0.5 M NaOH wash acts as a chemical filter. It deprotonates any trace unreacted starting phenol, partitioning it entirely into the aqueous layer and ensuring high crude purity without relying solely on column chromatography.

    • Validation Check: TLC of the organic layer (20% EtOAc/Hexanes) should show a single, clean UV-active spot ( Rf​≈0.6 ).

    Step 4: Isolation and Final Verification
    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a clear oil.

    • Validation Check: Final 1H NMR ( CDCl3​ ) must show a characteristic triplet at ≈1.0 ppm (terminal methyl of the new propoxy group) and a sharp singlet at ≈3.9 ppm (methyl ester). The presence of the 3.9 ppm singlet is the ultimate proof that the ester survived the basic alkylation conditions.

    References

    • 137654-20-7 | 2-Fluoro-3-methoxybenzoic acid | BLD Pharm. bldpharm.com.
    • 1214324-64-7 | Methyl 2-fluoro-3-hydroxybenzo
    • US 2012/0157452 A1 - Patent Application Public
    • US5484926A - HIV protease inhibitors - Google P
    Comparative

    A Senior Application Scientist's Guide to High-Purity Methyl 2-fluoro-3-propoxybenzoate Purification

    In the landscape of pharmaceutical and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the efficacy, safety, and reproducibility of the final active...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API) are built. Methyl 2-fluoro-3-propoxybenzoate, a key building block in the synthesis of various advanced materials and potential therapeutic agents, is no exception. Achieving a purity of 99.5% or higher is often a critical requirement to prevent the carry-through of impurities that could lead to deleterious side reactions or complicate regulatory approval.

    This guide provides an in-depth comparison of the principal techniques for purifying Methyl 2-fluoro-3-propoxybenzoate post-synthesis. We will move beyond rote protocols to explore the underlying chemical principles that govern each method, offering field-proven insights to empower researchers in their decision-making process. The methodologies described herein are designed as self-validating systems, emphasizing in-process monitoring to ensure the final product meets the most stringent purity specifications.

    Flash Column Chromatography: The High-Resolution Standard

    Flash column chromatography is the quintessential technique for separating complex mixtures and achieving high levels of purity. Its efficacy is rooted in the principle of differential adsorption, where components of a mixture partition differently between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). For Methyl 2-fluoro-3-propoxybenzoate, this method is particularly adept at removing closely related structural isomers and reaction byproducts.

    Causality Behind Experimental Choices

    The selection of silica gel as the stationary phase is based on its polar nature, which effectively retards the movement of polar compounds. Methyl 2-fluoro-3-propoxybenzoate possesses moderate polarity due to its ester, fluoro, and ether functional groups. The mobile phase, a gradient system of ethyl acetate and a non-polar solvent like heptane or hexane, is the critical variable.[1][2][3] Starting with a low-polarity eluent allows for the removal of non-polar impurities, while gradually increasing the proportion of ethyl acetate will elute the target compound, leaving more polar impurities adsorbed to the silica. This gradient approach provides superior resolution compared to an isocratic (constant solvent ratio) elution.

    Experimental Protocol: Flash Column Chromatography
    • Slurry Preparation: The crude Methyl 2-fluoro-3-propoxybenzoate is pre-adsorbed onto a small amount of silica gel. This is achieved by dissolving the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel to form a free-flowing powder, and removing the solvent under reduced pressure. This "dry loading" technique prevents band broadening and improves separation efficiency compared to direct liquid injection.

    • Column Packing: A glass column is packed with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in heptane). Proper packing is crucial to avoid channels and ensure a uniform flow.

    • Loading and Elution: The prepared slurry from Step 1 is carefully layered on top of the packed column. The elution begins with the low-polarity mobile phase, with positive air pressure applied to accelerate the flow.

    • Gradient Elution: The polarity of the mobile phase is gradually increased (e.g., from 5% to 20% ethyl acetate in heptane) to elute the target compound.[1]

    • Fraction Collection & Analysis: Eluted fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

    • Solvent Removal: Fractions containing the pure compound are combined and the solvent is removed via rotary evaporation to yield the purified Methyl 2-fluoro-3-propoxybenzoate.

    Chromatography_Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in DCM Crude->Dissolve Adsorb Adsorb onto Silica Dissolve->Adsorb Dry Dry Load Prep Adsorb->Dry Load Load Sample Dry->Load Pack Pack Column Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

    Fig. 1: Workflow for Flash Column Chromatography.

    Recrystallization: The Scalable Workhorse

    Recrystallization is a powerful purification technique for solids that leverages differences in solubility at varying temperatures. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures. For industrial-scale purification, its simplicity and cost-effectiveness make it a highly attractive method.

    Causality Behind Experimental Choices

    For Methyl 2-fluoro-3-propoxybenzoate, a mixed-solvent system, such as ethyl acetate/hexane, is often optimal.[1][3] The compound dissolves readily in the more polar ethyl acetate when heated, but its solubility is drastically reduced by the addition of the non-polar "anti-solvent," hexane. Upon slow cooling, the supersaturated solution can no longer hold the dissolved product, leading to the formation of a highly ordered crystal lattice that excludes impurity molecules. The slow cooling process is paramount; rapid crashing will trap impurities within the solid.

    Experimental Protocol: Recrystallization
    • Solvent Selection: Based on preliminary tests, an ethyl acetate/hexane solvent system is chosen.

    • Dissolution: The crude product is dissolved in a minimal amount of hot ethyl acetate (e.g., heated to ~70-80°C) in an Erlenmeyer flask.[1] It is critical to use the minimum volume necessary to achieve complete dissolution to ensure the solution is saturated.

    • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

    • Crystallization: The flask is removed from the heat source, and hexane is added dropwise with stirring until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.[1] A few drops of hot ethyl acetate are then added to redissolve the precipitate.

    • Cooling: The flask is covered and allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

    • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold hexane to remove any residual soluble impurities, and then dried under vacuum to yield the high-purity product.

    Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Ethyl Acetate Start->Dissolve AddHexane Add Hexane until Turbid Dissolve->AddHexane CoolSlowly Slow Cooling (Room Temp -> Ice Bath) AddHexane->CoolSlowly Filter Vacuum Filtration CoolSlowly->Filter Wash Wash with Cold Hexane Filter->Wash Dry Dry Under Vacuum Wash->Dry End High-Purity Crystals Dry->End

    Fig. 2: Workflow for Mixed-Solvent Recrystallization.

    Vacuum Distillation: For Thermally Stable Liquids and Low-Melting Solids

    While Methyl 2-fluoro-3-propoxybenzoate is typically a solid, vacuum distillation can be a viable option if it has a low melting point or if the primary impurities are non-volatile (e.g., salts, catalyst residues) or significantly higher-boiling. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition that might occur at atmospheric pressure.

    Causality Behind Experimental Choices

    This technique separates components based on differences in their vapor pressures. Under vacuum, the temperature required to achieve a given vapor pressure is reduced. If the target compound can be brought to a boil at a temperature below its decomposition point, while impurities remain non-volatile, a clean separation can be achieved. This method is most effective when the boiling points of the components are significantly different.

    Experimental Protocol: Vacuum Distillation
    • Apparatus Setup: A distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask) is assembled. All joints must be properly sealed to maintain a high vacuum.

    • Charging the Flask: The crude, molten Methyl 2-fluoro-3-propoxybenzoate is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Applying Vacuum: The system is connected to a vacuum pump, and the pressure is gradually lowered to the target level.

    • Heating: The distillation flask is gently heated using an oil bath.

    • Fraction Collection: The temperature and pressure are monitored closely. Fractions are collected based on the boiling point of the target compound at the given pressure. An initial "forerun" fraction containing more volatile impurities may be collected and discarded.

    • Termination: Heating is discontinued before the distillation flask goes to dryness to prevent the concentration of potentially explosive residues like peroxides.

    Distillation_Workflow Start Crude Liquid/ Melted Solid Setup Assemble Apparatus Start->Setup Vacuum Apply Vacuum Setup->Vacuum Heat Gentle Heating Vacuum->Heat Vaporize Vaporization Heat->Vaporize Condense Condensation Vaporize->Condense Collect Collect Pure Distillate Condense->Collect End Purified Product Collect->End

    Fig. 3: Workflow for Vacuum Distillation.

    Comparative Performance Analysis

    The choice of purification technique is a trade-off between purity, yield, scalability, and cost. The following table provides a comparative summary to guide this decision.

    Parameter Flash Column Chromatography Recrystallization Vacuum Distillation
    Achievable Purity >99.5%98.0 - 99.8%97.0 - 99.0%
    Typical Yield 70 - 90%80 - 95%85 - 97%
    Scalability Poor to Moderate (Lab-scale)Excellent (Lab to Industrial)Good (Lab to Pilot Plant)
    Cost High (Silica gel, large solvent volumes)Low to Moderate (Solvents)Moderate (Equipment, energy)
    Throughput/Speed Slow (hours to days)Moderate (hours)Fast (hours)
    Key Advantage Highest resolution for complex mixturesHighly scalable and cost-effectiveExcellent for removing non-volatile impurities
    Key Disadvantage High cost and waste generationYield loss in mother liquorRequires thermal stability of the compound

    Conclusion and Recommendations

    For achieving the highest possible purity (>99.5%) of Methyl 2-fluoro-3-propoxybenzoate at the research and development scale, flash column chromatography is the recommended method. Its unparalleled resolution is ideal for removing challenging, closely related impurities.

    For pilot-scale and commercial manufacturing where cost and throughput are major drivers, recrystallization is the superior choice.[3] A well-optimized recrystallization protocol can deliver high purity (often >99%) with excellent yield and scalability. It may be employed as a final polishing step after a cruder initial purification.

    Vacuum distillation serves as a valuable, albeit more niche, technique. It is best suited as a preliminary purification step to remove non-volatile materials before a final high-purity step like recrystallization, or for instances where the compound is a low-melting solid and key impurities have vastly different boiling points.

    Ultimately, a multi-step approach often yields the best results. A crude purification by distillation or a simple filtration might be followed by a final, high-purity recrystallization to afford material that meets the exacting standards required for advanced applications. The principles and protocols outlined in this guide provide the foundational knowledge for developing a robust and efficient purification strategy tailored to your specific needs.

    References

    • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
    • Hornberger, K. (n.d.). Supplementary Methods.
    • BenchChem. (2025). Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzoate.

    Sources

    Validation

    Spectroscopic Validation of Methyl 2-fluoro-3-propoxybenzoate: A Comparative Analytical Guide

    The precise structural confirmation of fluorinated building blocks is a critical bottleneck in Fragment-Based Drug Discovery (FBDD) and pharmaceutical synthesis. Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3) is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The precise structural confirmation of fluorinated building blocks is a critical bottleneck in Fragment-Based Drug Discovery (FBDD) and pharmaceutical synthesis. Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3) is a highly functionalized aromatic intermediate. Validating its structural integrity requires more than a simple mass confirmation; it demands a self-validating spectroscopic system capable of differentiating the target from des-fluoro impurities and positional isomers.

    This guide objectively compares the spectroscopic performance of Methyl 2-fluoro-3-propoxybenzoate against its common synthetic alternatives, providing field-proven methodologies and mechanistic causality for every analytical choice.

    Comparative Spectroscopic Profiling: Target vs. Alternatives

    When validating Methyl 2-fluoro-3-propoxybenzoate, the primary analytical challenge is distinguishing it from Alternative 1 (Methyl 3-propoxybenzoate, a des-fluoro impurity) and Alternative 2 (Methyl 2-fluoro-4-propoxybenzoate, a positional isomer).

    Fluorine-19 ( 19 F) NMR is an indispensable tool for this structural validation, possessing a natural abundance of 100% and a high relative sensitivity corresponding to 83% of proton ( 1 H) NMR[1]. Because the 19 F chemical shift is extremely sensitive to changes in the local conformational and electronic environment[2], it serves as a highly effective probe for distinguishing positional isomers. Furthermore, empirical scaling factors and density functional theory (DFT) can reliably predict these 19 F shifts in fluorinated aromatics[3].

    In parallel, FT-IR spectroscopy provides orthogonal validation. The force constant of the ester carbonyl bond is increased by the electron-attracting nature of the adjacent ortho-fluorine atom via the inductive effect[4]. While standard conjugated aliphatic esters typically absorb between 1730–1715 cm −1 [5], the inductive pull of the fluorine in our target molecule shifts this absorption to a higher frequency (~1735 cm −1 ).

    Quantitative Spectral Data Comparison

    The table below summarizes the multi-nuclear and mass spectrometric data used to objectively differentiate the target from its alternatives.

    Analytical ParameterMethyl 2-fluoro-3-propoxybenzoate (Target)Methyl 3-propoxybenzoate (Des-fluoro Alternative)Methyl 2-fluoro-4-propoxybenzoate (Isomeric Alternative)
    19 F NMR Shift (CDCl₃) ~ -125.5 ppm (s)N/A (No Fluorine)~ -108.2 ppm (s)
    FT-IR (C=O Stretch) 1735 cm⁻¹1722 cm⁻¹1732 cm⁻¹
    13 C- 19 F Scalar Coupling 2JCF​ at C2, 3JCF​ at C1 & C3N/A 2JCF​ at C2, 3JCF​ at C1 & C4
    HRMS [M+H]⁺ (m/z) 213.0921195.1016213.0921
    Validation Status Confirmed Intact Mass/Formula MismatchTopological Mismatch

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness, the following protocols are designed as a closed-loop, self-validating system. The exact mass from HRMS confirms the empirical formula, the 19 F NMR confirms the presence of fluorine, and the 13 C- 19 F scalar couplings map the exact topological distance of the fluorine from the ester and propoxy groups, eliminating isomeric false positives.

    Protocol A: Multi-Nuclear NMR ( 1 H, 13 C, 19 F)

    Objective: Map the atomic connectivity and confirm the regiochemistry of the fluorine atom.

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: CDCl₃ provides a stable deuterium lock signal for the spectrometer, while TMS serves as the internal chemical shift reference (0.0 ppm) for 1 H and 13 C, ensuring high precision in chemical shift reporting.

    • 19 F Acquisition with 1 H Decoupling: Acquire the 19 F spectrum at 376 MHz (on a 400 MHz proton-frequency instrument) utilizing inverse-gated 1 H decoupling.

      • Causality: 1 H decoupling collapses the complex 19 F- 1 H scalar couplings ( JHF​ ), yielding a sharp singlet. This drastically enhances the signal-to-noise ratio and simplifies the identification of the primary fluorine environment[3].

    • Relaxation Delay Optimization: Set the relaxation delay (D1) to 5 seconds.

      • Causality: 19 F nuclei typically exhibit extended longitudinal ( T1​ ) relaxation times compared to protons. A 5-second delay ensures complete relaxation between pulses, preventing signal saturation and allowing for quantitative integration if impurities are present.

    Protocol B: ATR-FTIR Spectroscopy

    Objective: Validate the electronic environment of the ester carbonyl and confirm C-F bonding.

    • Background Subtraction: Collect a 32-scan background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal.

      • Causality: Atmospheric H₂O and CO₂ exhibit strong IR absorbances. Subtracting this background ensures that the critical ester C=O stretch and the C-F stretch (~1250 cm⁻¹) are artifact-free and accurately quantifiable.

    • Sample Application & Acquisition: Apply 2 μL of the neat liquid sample onto the diamond crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

      • Causality: Intimate physical contact with the ATR crystal maximizes the penetration depth of the infrared evanescent wave. This ensures high-fidelity resolution of the inductive shift in the carbonyl frequency[4].

    Protocol C: LC-HRMS (ESI-TOF)

    Objective: Confirm the exact molecular mass and rule out des-fluoro analogs.

    • Mobile Phase Selection: Utilize an isocratic flow of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

      • Causality: Formic acid acts as a proton source, facilitating efficient ionization in the Electrospray Ionization (ESI+) source. This drives the formation of the [M+H]+ pseudomolecular ion (m/z 213.0921).

    • Mass Calibration: Infuse a standard Agilent/Waters tuning mix immediately prior to the analytical run.

      • Causality: Real-time calibration ensures sub-5 ppm mass accuracy. This high mass-resolving power is strictly required to differentiate the target compound from isobaric impurities that standard low-resolution MS cannot resolve.

    Workflow Visualization

    The following diagram illustrates the logical flow of our self-validating spectroscopic system. No single technique is relied upon in isolation; instead, orthogonal data streams converge to guarantee structural integrity.

    ValidationWorkflow Start Methyl 2-fluoro-3-propoxybenzoate (CAS: 2404733-95-3) NMR_Branch Multi-Nuclear NMR Start->NMR_Branch FTIR_Branch FT-IR Spectroscopy Start->FTIR_Branch MS_Branch LC-HRMS Analysis Start->MS_Branch NMR_1H 1H NMR (400 MHz) Proton Connectivity NMR_Branch->NMR_1H NMR_19F 19F NMR (376 MHz) Fluorine Position NMR_Branch->NMR_19F NMR_13C 13C NMR (100 MHz) Carbon Skeleton NMR_Branch->NMR_13C FTIR_CO C=O Stretch (~1735 cm⁻¹) FTIR_Branch->FTIR_CO FTIR_CF C-F Stretch (~1250 cm⁻¹) FTIR_Branch->FTIR_CF MS_ESI ESI+ HRMS Exact Mass: 213.0921 [M+H]+ MS_Branch->MS_ESI Validation Orthogonal Structural Validation Confirmed Integrity NMR_1H->Validation NMR_19F->Validation NMR_13C->Validation FTIR_CO->Validation FTIR_CF->Validation MS_ESI->Validation

    Fig 1: Orthogonal spectroscopic workflow for the structural validation of fluorinated benzoates.

    Conclusion

    The structural validation of Methyl 2-fluoro-3-propoxybenzoate cannot be achieved through a single analytical lens. By combining the topological precision of 13 C- 19 F NMR scalar couplings, the electronic sensitivity of ATR-FTIR, and the exact mass confirmation of LC-HRMS, we establish a robust, self-validating analytical loop. This methodology effectively eliminates the risks posed by des-fluoro impurities and positional isomers, ensuring the highest level of trustworthiness for downstream drug development applications.

    Sources

    Safety & Regulatory Compliance

    Safety

    Methyl 2-fluoro-3-propoxybenzoate proper disposal procedures

    Standard Operating Procedure & Technical Guide: Disposal of Methyl 2-fluoro-3-propoxybenzoate As laboratory safety and environmental compliance standards evolve, the management of complex halogenated organics requires mo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure & Technical Guide: Disposal of Methyl 2-fluoro-3-propoxybenzoate

    As laboratory safety and environmental compliance standards evolve, the management of complex halogenated organics requires more than basic disposal guidelines—it demands a mechanistic understanding of the chemical's behavior. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling and disposal of Methyl 2-fluoro-3-propoxybenzoate.

    Chemical Profiling & Mechanistic Hazard Assessment

    Methyl 2-fluoro-3-propoxybenzoate (CAS 2404733-95-3) is a specialized fluorinated aromatic ester1[1]. Understanding its dual-functional nature is critical for designing an effective disposal strategy:

    • The Ester Linkage (Labile): The ester group is susceptible to hydrolysis, particularly in the presence of strong aqueous acids or bases. If improperly mixed with incompatible aqueous waste, it can undergo an exothermic reaction, yielding methanol and the corresponding fluorinated carboxylic acid.

    • The Carbon-Fluorine (C-F) Bond (Highly Stable): The aryl-fluoride bond is one of the strongest single bonds in organic chemistry (~116 kcal/mol). Because of this stability, the compound resists natural biodegradation. If disposed of in standard non-halogenated waste streams, it poses a severe risk of environmental persistence. Therefore, it must be universally treated as a halogenated organic compound 2[2].

    Quantitative Data: Segregation & Incineration Parameters

    To ensure complete destruction and regulatory compliance, all disposal parameters must align with stringent environmental guidelines. The following table summarizes the critical operational metrics for managing this compound.

    ParameterSpecification / LimitScientific Rationale
    Waste Classification Halogenated Organic WasteContains a stable carbon-fluorine (C-F) bond, requiring segregation from non-halogenated solvents[2].
    Incineration Temp. ≥ 1100°C (2000°F)Required to break the C-F bond and prevent the formation of toxic Products of Incomplete Combustion (PICs)[3].
    Residence Time ≥ 1.0 secondEnsures complete thermal oxidation of the aromatic ring within the combustion chamber[3].
    Exhaust Treatment Acid Gas ScrubberCaptures and neutralizes corrosive Hydrogen Fluoride (HF) gas generated during thermal breakdown[3].
    Primary Absorbent Vermiculite / Dry SandInert materials prevent exothermic reactions that could occur if cellulose-based absorbents are used.

    Laboratory Spill Management & Self-Validation Protocol

    In the event of a localized spill, immediate containment is required to prevent cross-contamination. Do not attempt to neutralize reactive fluorinating agents or their derivatives without a validated procedure4[4]. Follow this self-validating workflow:

    Step 1: Isolation & PPE Evacuate non-essential personnel from the immediate area. Don appropriate PPE, specifically neoprene gloves (which offer superior resistance to halogenated organics compared to standard nitrile), safety goggles, and a flame-resistant lab coat.

    Step 2: Inert Containment Dike the spill using non-combustible absorbents such as vermiculite or dry sand. Causality: Avoid cellulose-based absorbents (e.g., paper towels). If the ester has inadvertently mixed with incompatible oxidizing agents, cellulose can act as a fuel source, escalating the hazard.

    Step 3: Mechanical Transfer Sweep the absorbed mixture using non-sparking tools to prevent ignition of any residual flammable vapors. Transfer the solid matrix into a secondary containment vessel, such as a high-density polyethylene (HDPE) bucket.

    Step 4: Self-Validating Decontamination Wash the spill surface with a mild, aqueous alkaline detergent solution to hydrolyze and lift any microscopic residue. Validation Step: Test the final rinsate with pH paper. A stabilized pH of 7–8 confirms that any acidic byproducts (such as carboxylic acids from trace ester hydrolysis) have been fully neutralized. Once validated, collect the rinsate as aqueous hazardous waste.

    Routine Waste Segregation & Final Destruction

    The universally advised method for the disposal of fluorinated organics is engagement with a professional hazardous waste disposal service4[4].

    Step 1: Segregation Deposit all residual Methyl 2-fluoro-3-propoxybenzoate into a designated "Halogenated Organic Waste" carboy. Causality: Mixing fluorinated compounds with non-halogenated solvent waste poisons the catalysts used in downstream solvent recovery processes and violates EPA segregation mandates 2[2].

    Step 2: High-Temperature Incineration Logistics Standard incineration (~800°C) is insufficient for this chemical. To achieve a 99.99% Destruction and Removal Efficiency (DRE) of the fluorinated aromatic ring, the waste management facility must subject the halogenated VOC stream to a combustion temperature of at least 1100°C (2000°F) with a minimum residence time of 1.0 second3[3]. Furthermore, the incinerator's exhaust must be routed through an acid gas scrubber to capture the liberated hydrogen fluoride (HF) gas.

    Workflow Visualization

    DisposalWorkflow Start Methyl 2-fluoro-3-propoxybenzoate Waste Generation Check Mixed with incompatible materials (acids/bases)? Start->Check Error DO NOT MIX Risk of Exothermic Hydrolysis Check->Error Yes Segregate Segregate into Halogenated Organic Waste Check->Segregate No Error->Segregate Isolate & Re-route Label Label Container (Fluorinated HOCs) Segregate->Label Incinerate High-Temp Incineration (>1100°C, 1.0s residence) Label->Incinerate Scrubber Acid Gas Scrubber (Neutralize HF Gas) Incinerate->Scrubber Exhaust Gas

    Figure 1: Decision matrix and disposal workflow for Methyl 2-fluoro-3-propoxybenzoate.

    References

    • HAZARDOUS WASTE SEGREG
    • Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Laboratory Professionals Source: benchchem.com
    • 2404733-95-3 | Methyl 2-fluoro-3-propoxybenzo
    • Air Pollution Control Technology Fact Sheet - EPA Source: epa.gov

    Sources

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